Sodium 4-tridecylbenzenesulfonate
Description
The exact mass of the compound this compound is 362.18916030 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-tridecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22;/h14-17H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXXGJTXFHUORE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] | |
| Record name | Sodium tridecylbenzene sulfonate | |
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CAS No. |
14356-40-2, 26248-24-8 | |
| Record name | Sodium 4-tridecylbenzenesulfonate | |
| Source | ChemIDplus | |
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| Record name | Sodium tridecylbenzene sulfonate | |
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| Record name | Sodium tridecylbenzenesulphonate | |
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| Record name | SODIUM 4-TRIDECYLBENZENESULFONATE | |
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| Record name | SODIUM TRIDECYLBENZENE SULFONATE | |
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Synthetic Methodologies and Process Optimization for Sodium 4 Tridecylbenzenesulfonate Analogues
Alkylation Processes in Alkylbenzene Precursor Synthesis
The initial and critical stage in the synthesis of sodium 4-tridecylbenzenesulfonate is the production of the alkylbenzene precursor, tridecylbenzene (B89775). This is achieved through the Friedel-Crafts alkylation of benzene (B151609) with an appropriate alkylating agent, typically a tridecene isomer or a tridecyl halide. The primary goal of this process is to attach the C13 alkyl chain to the benzene ring.
The attachment of the alkyl chain to the benzene ring is facilitated by a catalyst. While traditional catalysts like aluminum chloride (AlCl3) and hydrofluoric acid (HF) have been used, modern industrial processes are increasingly shifting towards solid acid catalysts. These newer catalysts, such as zeolites and clays, offer significant environmental and safety advantages over their predecessors. For instance, the UOP Detal process, which utilizes a solid, non-corrosive catalyst, is a prime example of this technological advancement. This process allows for the production of linear alkylbenzenes (LABs) with high efficiency and selectivity.
The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich benzene ring. The catalyst plays a crucial role in generating this carbocation. For example, with an alkyl halide, the Lewis acid catalyst assists in the removal of the halide ion. In the case of an alkene, the proton from an acid catalyst initiates the formation of the carbocation.
The position of the phenyl group along the alkyl chain is a critical factor determining the properties of the final surfactant. For optimal biodegradability and detergency, the phenyl group should be located as close to the end of the alkyl chain as possible, minimizing quaternary carbon structures. The distribution of isomers is influenced by the catalyst system and reaction conditions. For instance, the position of the double bond in the starting alkene and the choice of catalyst can direct the attachment point of the benzene ring. The use of shape-selective catalysts, such as certain zeolites, can favor the formation of specific isomers, thereby enhancing the performance of the resulting sulfonate.
Sulfonation Techniques for Benzenesulfonic Acid Derivatives
Following the synthesis of the alkylbenzene precursor, the next step is the introduction of a sulfonic acid group onto the benzene ring. This process, known as sulfonation, is a pivotal step in determining the final product's characteristics.
The most common sulfonating agent used in industrial-scale production is sulfur trioxide (SO3). The reaction is typically carried out in a falling film reactor where a thin film of the alkylbenzene is brought into contact with a stream of diluted sulfur trioxide gas. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and charring. The kinetics of this reaction are fast, and the process is designed to ensure a high degree of conversion while minimizing the formation of byproducts. Other sulfonating agents, such as oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) and chlorosulfonic acid, can also be used, but they present greater handling and environmental challenges.
For large-scale industrial production, continuous sulfonation processes, particularly those using falling film reactors, are favored due to their efficiency and safety. These systems allow for precise control of reaction conditions, leading to a consistent product quality. In a typical setup, the alkylbenzene and a diluent are fed to the top of the reactor and flow down the walls, while the SO3 gas is introduced concurrently. The resulting benzenesulfonic acid is collected at the bottom. Batch processes, while less common for large-scale production, are often employed in laboratory settings or for the synthesis of smaller quantities of specialized analogues.
Neutralization and Advanced Purification Strategies for Research-Grade Purity
The final stage in the synthesis of this compound involves the neutralization of the sulfonic acid intermediate and subsequent purification to remove any unreacted starting materials, byproducts, and residual acids.
The neutralization step is typically carried out by adding a base, most commonly sodium hydroxide (B78521) (NaOH), to the sulfonic acid. This acid-base reaction is exothermic and requires cooling to maintain control. The result of this neutralization is the sodium salt of the benzenesulfonic acid, along with water and any unreacted base.
Salt Formation and By-product Mitigation
The final step in the synthesis of sodium alkylbenzene sulfonates is the neutralization of the sulfonic acid intermediate. wikipedia.org This acid is typically formed by sulfonating the linear alkylbenzene precursor with sulfur trioxide. wikipedia.org The resulting alkylbenzene sulfonic acid is then neutralized with a base, most commonly sodium hydroxide (NaOH), to produce the sodium salt. wikipedia.orgvidar-chemical.com Other bases can also be used to create different salts, such as those of potassium, ammonium (B1175870), calcium, or triethanolamine, for various industrial applications. atamanchemicals.comgoogle.com
A critical aspect of process optimization is the mitigation of by-products. During the sulfonation of the alkylbenzene, side reactions can occur, leading to the formation of impurities. researchgate.net For instance, the sulfonation process can be highly exothermic, and localized overheating may cause over-sulfonation or degradation of the product. researchgate.net One of the primary by-products is sulfuric acid, which can arise from moisture in the reactants or the air. vidar-chemical.com Unreacted starting materials, such as free oil (unreacted alkylbenzene), can also remain in the final product mixture. vidar-chemical.com
To minimize these by-products, industrial processes often employ falling film reactors where gaseous sulfur trioxide reacts with the linear alkylbenzene. atamanchemicals.comresearchgate.net This method offers better control over reaction temperature and contact time compared to older batch processes, thereby reducing the formation of unwanted substances. researchgate.net Another strategy involves the dry neutralization of the sulfonic acid with powdered sodium carbonate in a high-shear mixer, which can produce detergent granules directly. googleapis.com
Table 1: Common By-products and Mitigation Strategies in LAS Synthesis
| By-product/Impurity | Formation Source | Mitigation Strategy |
|---|---|---|
| Sulfuric Acid | Reaction with moisture | Use of dry reagents and controlled atmosphere (e.g., dry air) vidar-chemical.comresearchgate.net |
| Unreacted Alkylbenzene (Free Oil) | Incomplete sulfonation | Optimization of SO₃/alkylbenzene molar ratio, reaction temperature, and residence time vidar-chemical.comresearchgate.net |
| Isomeric Impurities | Non-selective alkylation/sulfonation | Use of shape-selective catalysts (e.g., zeolites) during alkylation; controlled sulfonation conditions nih.gov |
Purification Methodologies for Isomer Separation
Commercial linear alkylbenzene sulfonate (LAS) products are complex mixtures containing homologues with different alkyl chain lengths (e.g., C10 to C14) and numerous phenyl isomers for each chain length. thermofisher.comtubitak.gov.tr The position of the benzene ring on the linear alkyl chain can vary, resulting in isomers like 2-phenyl, 3-phenyl, 4-phenyl, etc. tubitak.gov.tr The separation and analysis of these isomers are crucial for quality control and understanding structure-property relationships.
High-Performance Liquid Chromatography (HPLC) is the most common technique for separating LAS isomers. tubitak.gov.trthermofisher.com Reversed-phase (RP-HPLC) methods, often using C18 columns, can effectively separate LAS homologues. tubitak.gov.tr The separation of individual isomers within a homologous series is more challenging but can be achieved by using specialized columns and mobile phases, sometimes containing ion-pair agents like sodium perchlorate (B79767) to improve resolution. tubitak.gov.tr Automated online solid-phase extraction (SPE) can be coupled with HPLC to concentrate samples and remove matrix interferences, which is particularly useful for analyzing textiles or environmental samples. thermofisher.com
Other techniques have also been developed for isomer separation:
Capillary Electrophoresis (CE): Nonaqueous capillary electrophoresis has been shown to separate LAS homologues and partially resolve isomer groups. nih.gov By using a buffer of acetic acid and an alkylamine in ethanol, researchers have achieved good resolution between adjacent homologues. nih.gov
Thin-Layer Chromatography (TLC): TLC is a versatile technique for surfactant separation. researchgate.net Reversed-phase TLC can separate entire classes of surfactants, while silica (B1680970) gel plates can be used to separate individual anionic surfactants from one another. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the LAS must first be derivatized, typically to their methyl ester forms. researchgate.net GC-MS is a powerful tool for identifying and quantifying the distribution of individual isomers in complex mixtures from environmental or industrial samples. researchgate.net
Table 2: Comparison of Isomer Separation Techniques for LAS
| Technique | Principle | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| HPLC | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. thermofisher.com | Isocratic or gradient elution with acetonitrile (B52724)/water and an ion-pair agent. tubitak.gov.tr | High resolution for homologues, widely applicable, can be automated with SPE. thermofisher.comtubitak.gov.tr | Isomer co-elution can occur; requires chromophore for UV detection. thermofisher.com |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. nih.gov | Nonaqueous buffer (e.g., acetic acid and dipentylamine (B1346568) in ethanol). nih.gov | Excellent efficiency and resolution, small sample volume. nih.gov | Lower concentration sensitivity compared to HPLC unless coupled with concentration techniques. |
| Thin-Layer Chromatography (TLC) | Separation on a planar stationary phase (e.g., silica or reversed-phase). researchgate.net | Various mobile phase systems depending on the stationary phase. researchgate.net | Simple, low cost, can screen multiple samples simultaneously. researchgate.net | Lower resolution and quantification precision than HPLC or CE. researchgate.net |
| GC-MS | Separation of volatile derivatives by partitioning into a gaseous mobile phase, followed by mass-based detection. researchgate.net | Requires derivatization (e.g., methylation); separation on a capillary column. researchgate.net | High specificity and sensitivity for isomer identification and quantification. researchgate.net | Requires a derivatization step; analyte must be thermally stable. researchgate.net |
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of surfactants like this compound aims to reduce the environmental impact of their production. sigmaaldrich.com The 12 Principles of Green Chemistry provide a framework for this optimization. labdepotinc.comacs.org
Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste. labdepotinc.com This is addressed by improving reaction yields and reducing by-products through optimized processes, such as using microreactors for sulfonation, which can enhance mass transfer and minimize side reactions. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic processes are superior to stoichiometric ones in this regard. acs.org For example, using solid acid catalysts like zeolites for the initial alkylation step can be more atom-economical and generate less waste than older methods using homogeneous catalysts.
Use of Renewable Feedstocks: A major focus of green surfactant research is the replacement of petroleum-derived starting materials with renewable ones. nih.gov While traditional LAS synthesis relies on benzene from petroleum, research is exploring bio-based alternatives. omnitechintl.comnih.gov This includes synthesizing surfactants from sugars, plant oils, or other biomass-derived molecules. nih.govomnitechintl.comacs.org For instance, researchers have developed methods to produce surfactants from monosaccharides derived from sugar beet pulp. acs.org
Safer Solvents and Auxiliaries: The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. labdepotinc.comskpharmteco.com Research efforts focus on solvent-free reaction conditions or replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents like ethyl lactate. rsc.orgresearchgate.netchromforum.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. labdepotinc.com The development of highly active catalysts that operate under milder conditions is a key research area. chemistryviews.org Enzymatic catalysis, for example, can proceed at low temperatures and offers a low-energy route to bio-renewable surfactants. rsc.org
Catalysis: Catalytic reagents are preferable to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The sulfonation step, traditionally using stoichiometric amounts of oleum or sulfuric acid, can be improved by using catalytic approaches. atamanchemicals.comresearchgate.net Furthermore, biocatalysis using enzymes offers high specificity, often eliminating the need for protecting groups and thus reducing synthetic steps and waste. acs.org
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. acs.org Linear alkylbenzene sulfonates were specifically developed to replace the highly branched, poorly biodegradable alkylbenzene sulfonates of the past. wikipedia.org The linear alkyl chain of LAS allows for rapid biodegradation under aerobic conditions. wikipedia.org
Mechanistic Investigations of Interfacial and Aggregation Phenomena Involving Sodium 4 Tridecylbenzenesulfonate
Micellization Behavior and Thermodynamic Analysis
The formation of micelles by surfactants in a solution is a critical phenomenon that dictates many of their properties and applications. This process, known as micellization, occurs above a specific concentration called the Critical Micelle Concentration (CMC). It is a spontaneous process driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules associate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase.
Critical Micelle Concentration (CMC) Determination Methodologies
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in a solution. At the CMC, an abrupt change in various physicochemical properties of the surfactant solution can be observed. researchgate.net Plotting these properties against the surfactant concentration allows for the determination of the CMC from the point of inflection. researchgate.net A variety of techniques are employed to measure these changes and thereby determine the CMC.
Common methodologies include:
Surface Tensiometry : This is one of the most common methods. Below the CMC, adding more surfactant significantly lowers the surface tension of the solution. Once micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point where the graph of surface tension versus the logarithm of concentration changes slope. nih.govyoutube.com Instruments like bubble/drop profile tensiometers can be used for these measurements. bohrium.com
Conductivity Measurement : This method is suitable for ionic surfactants like Sodium 4-tridecylbenzenesulfonate. The electrical conductivity of the solution is plotted against the surfactant concentration. The graph typically shows two lines with different slopes. The slope is steeper below the CMC because individual surfactant ions contribute significantly to conductivity. Above the CMC, the formation of larger, slower-moving micelles, which bind some counter-ions, leads to a decrease in the rate of conductivity increase. The intersection of these two lines gives the CMC. researchgate.netresearchgate.net
Spectroscopic Techniques :
UV-Visible Spectroscopy : This technique can be used with a probe molecule, such as benzoylacetone, whose absorption spectrum is sensitive to the polarity of its microenvironment. researchgate.net When micelles form, the probe partitions into the hydrophobic micellar core, leading to a spectral shift that can be monitored to determine the CMC. researchgate.net
Fluorescence Spectroscopy : A fluorescent probe, like pyrene (B120774), is often used. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its surroundings. In an aqueous solution, it has a different spectral signature than when it is solubilized within the nonpolar interior of a micelle. The change in fluorescence intensity or spectral characteristics is plotted against surfactant concentration to find the CMC. researchgate.net
Capillary Electrophoresis (CE) : This novel technique monitors changes in solution viscosity. As surfactant concentration increases, there is a drastic change in the migration time of an analyte when the CMC is reached, which corresponds to the change in viscosity upon micelle formation. nih.gov
Table 1: Methodologies for CMC Determination
| Methodology | Principle | Measured Property |
| Surface Tensiometry | Surface becomes saturated with surfactant monomers at the CMC. | Surface Tension |
| Conductivity Measurement | Micelle formation changes the mobility of charge carriers. | Electrical Conductivity |
| UV-Visible Spectroscopy | Spectral shift of a probe molecule upon entering the micellar core. | Absorbance |
| Fluorescence Spectroscopy | Change in fluorescence of a probe upon partitioning into micelles. | Fluorescence Intensity |
| Capillary Electrophoresis | Change in solution viscosity at the CMC affects migration time. | Analyte Migration Time |
Aggregation Number and Micellar Structure Characterization
At concentrations just above the CMC, these surfactants typically form spherical micelles. rsc.org As the concentration increases, or with changes in temperature or the addition of salt, these spherical micelles can grow and transform into more complex structures like elongated, cylindrical (or rod-like) micelles, and eventually into multilamellar vesicles (MLVs). rsc.orgmdpi.com
Techniques used to characterize these structures include:
Small-Angle Neutron Scattering (SANS) : SANS is a powerful technique for determining the shape, size, and aggregation number of micelles in a solution. By analyzing the scattering pattern of neutrons from the sample, detailed information about the nanoscale structure of the surfactant aggregates can be obtained. rsc.org
Cryogenic Transmission Electron Microscopy (cryo-TEM) : This imaging technique allows for the direct visualization of the micellar structures. The sample is rapidly frozen to preserve the aggregates in their native state, which can then be observed with an electron microscope. Cryo-TEM has been used to confirm the presence of spherical micelles, cylindrical micelles, and multilamellar vesicles in NaLAS solutions. rsc.org
Influence of Environmental Factors on Micelle Formation Thermodynamics
The thermodynamics of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micelle formation, are significantly influenced by environmental factors such as temperature and the presence of electrolytes.
Influence of Electrolytes : The addition of inorganic salts, such as Sodium chloride (NaCl) or Calcium chloride (CaCl₂), has a pronounced effect on the micellization of ionic surfactants. nih.govbohrium.com Added electrolytes decrease the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. researchgate.net This reduced repulsion makes it easier for micelles to form, resulting in a lower Critical Micelle Concentration (CMC). researchgate.netnih.govrsc.org The effect generally increases as the charge density of the counter-ion decreases. researchgate.net For instance, divalent cations like Ca²⁺ can significantly decrease the CMC of linear alkylbenzene sulfonates. nih.govmdpi.com
Influence of Temperature : Temperature has a more complex effect on micellization. For many ionic surfactants, the CMC value often goes through a minimum as the temperature is increased. ajchem-a.com The enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. ajchem-a.com The micellization process is generally entropy-driven, primarily due to the hydrophobic effect, which involves the release of ordered water molecules from around the surfactant's hydrocarbon tails. ajchem-a.com However, the balance between entropic and enthalpic contributions can shift with temperature. ajchem-a.com Studies on similar surfactants show that temperature can also drive structural transitions, such as the transformation from cylindrical micelles to multilamellar vesicles. rsc.org
The thermodynamic parameters are crucial for understanding the spontaneity and driving forces of micelle formation. A negative ΔG°m indicates a spontaneous process, which is characteristic of micellization above the CMC. ajchem-a.com
Adsorption Dynamics at Diverse Interfaces
The tendency of surfactant molecules to accumulate at interfaces is known as adsorption. This behavior is fundamental to their function as detergents, emulsifiers, and wetting agents. The dynamics and equilibrium of adsorption for this compound can be studied at various interfaces, most notably the air-liquid and solid-liquid interfaces.
Adsorption Isotherm Models and Their Mechanistic Interpretation
Adsorption isotherms describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed onto a surface at a constant temperature. Various mathematical models are used to fit experimental adsorption data, and the best-fitting model can provide insight into the adsorption mechanism. researchgate.net
Commonly used isotherm models include:
Langmuir Isotherm : This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. It implies that there are no interactions between the adsorbed molecules and that once a site is occupied, no further adsorption can occur there. researchgate.netresearchgate.net
Freundlich Isotherm : This empirical model is used to describe adsorption on heterogeneous surfaces (surfaces with non-uniform energies of adsorption) and multilayer adsorption. It suggests that the energy of adsorption is not constant across the surface. researchgate.netresearchgate.net
Sips (Langmuir-Freundlich) Isotherm : This is a three-parameter hybrid model that combines elements of both the Langmuir and Freundlich isotherms. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts the monolayer adsorption characteristic of the Langmuir isotherm. researchgate.netresearchgate.net
Frumkin Isotherm : This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed molecules. These interactions can be either attractive or repulsive and will affect the adsorption energy. bohrium.comrsc.org
The selection of the most appropriate model is typically based on how well it fits the experimental data, often evaluated using correlation coefficients (R²) and error function analysis. researchgate.net
Table 2: Common Adsorption Isotherm Models
| Isotherm Model | Key Assumptions | Mechanistic Interpretation |
| Langmuir | Homogeneous surface, monolayer adsorption, no interaction between adsorbates. | Adsorption is limited to a single layer on a uniform surface. |
| Freundlich | Heterogeneous surface, multilayer adsorption, non-uniform adsorption energy. | Adsorption occurs on a non-uniform surface with varying affinities. |
| Sips | Hybrid model for heterogeneous surfaces. | Predicts monolayer adsorption at high concentrations but behaves like Freundlich at low concentrations. |
| Frumkin | Monolayer adsorption with lateral interactions between adsorbed molecules. | Accounts for attractive or repulsive forces between adjacent surfactant molecules on the surface. |
Mechanisms of Surfactant-Surface Interactions (e.g., Solid-Liquid, Air-Liquid)
The mechanism by which this compound adsorbs to an interface is governed by the nature of the surfactant and the properties of the interface.
Air-Liquid Interface : At the air-water interface, the primary driving force for adsorption is the hydrophobic effect. The hydrophobic tridecylbenzene (B89775) tail is repelled by the bulk water phase and preferentially orients itself towards the air, while the hydrophilic sulfonate head group remains in the water. This arrangement lowers the surface tension of the water. bohrium.com The kinetics of this process can be controlled by the rate of diffusion of surfactant monomers to the surface and/or by an energy barrier to adsorption. researchgate.net The presence of electrolytes like NaCl can enhance adsorption by reducing the repulsion between the anionic head groups at the interface, leading to a more densely packed layer and a greater reduction in surface tension. bohrium.com
Solid-Liquid Interface : The interaction with a solid surface is more complex and depends on the surface charge and chemistry of the solid.
On a Positively Charged Surface : As an anionic surfactant, this compound will be strongly attracted to a positively charged surface via electrostatic interactions.
On a Negatively Charged Surface : Adsorption onto a like-charged (i.e., negative) surface, such as silica (B1680970) or many natural minerals in water, is also possible. ufrgs.br At low concentrations, adsorption may be weak. However, if cations (especially divalent ones like Ca²⁺) are present in the solution, they can act as a bridge between the negatively charged surface and the anionic head group of the surfactant. At higher surfactant concentrations, above the CMC, adsorption can occur through hydrophobic interactions between the alkyl tails of the surfactant molecules, leading to the formation of bilayer structures known as admicelles. ufrgs.br In this arrangement, the first layer of surfactant molecules may adsorb with their tails toward the surface (if the surface is made hydrophobic), and the second layer adsorbs with its tails associated with the first layer's tails, exposing the hydrophilic head groups to the aqueous solution. ufrgs.br
The dynamics of adsorption at solid-liquid interfaces can be a complex process controlled by a combination of liquid film diffusion, intra-particle diffusion, and the mass action of adsorption at the surface. nih.gov
Competitive Adsorption Phenomena in Multi-Component Systems
In multi-component systems containing various surface-active agents, the adsorption of this compound at interfaces is governed by competitive adsorption phenomena. When multiple adsorbable constituents are present in a solution, they vie for the available adsorption sites on a given surface. The equilibrium adsorbed amount of a single solute, such as this compound, is dependent not only on its own concentration but also on the concentrations of all other competing components. unique-therapeutics.com
The competitive adsorption process is influenced by the molecular structure of the competing surfactants. For instance, in systems containing different types of surfactants, such as anionic and non-ionic surfactants, the adsorption behavior can be complex. The presence of one surfactant can either hinder or in some cases enhance the adsorption of another, a phenomenon known as synergistic or antagonistic adsorption. nih.gov For example, studies on the competitive adsorption of different anionic surfactants have shown that the relative adsorption affinity is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group.
Several models can be used to describe competitive adsorption, including the competitive Langmuir-like model and its modifications. The simple Langmuir model assumes that all adsorbate molecules have an equal affinity for the surface, which is often not the case in multi-component systems. nih.gov More advanced models, such as the modified competitive Langmuir-like model and the LeVan-Vermeulen model, account for the differences in the adsorption capacities of the individual components, providing a more accurate prediction of the adsorption behavior in mixed surfactant systems. nih.gov These models indicate that adsorbates compete for the same binding sites on the adsorbent surface. nih.gov
The table below illustrates the impact of competing solutes on the adsorption capacity of various substances, demonstrating the general principle of competitive adsorption.
| System | Adsorbate | Competing Solute(s) | Change in Adsorption Capacity |
| Quaternary Mixture | Diclofenac (DCF) | Ciprofloxacin (CPX), Sulfamethoxazole (SMX), Ibuprofen (IBU) | ~10% decrease |
| Binary System | Ibuprofen (IBU) | One other solute | 10% decrease |
| Ternary System | Ibuprofen (IBU) | Two other solutes | 15% decrease |
| Quaternary Mixture | Ibuprofen (IBU) | Three other solutes | 17% decrease at high concentrations |
| Binary System | Sulfamethoxazole (SMX) | Ciprofloxacin (CPX) | Slight decrease (from 0.51 to 0.49 mg/g) |
| Binary System | Sulfamethoxazole (SMX) | Diclofenac (DCF) | Greater decrease than with CPX |
| Binary System | Sulfamethoxazole (SMX) | Ibuprofen (IBU) | Greatest decrease among binary systems |
This table is based on data for the adsorption of pharmaceutical compounds onto sugarcane bagasse and illustrates the principles of competitive adsorption. unique-therapeutics.com The specific values would differ for this compound.
Emulsification and Dispersion Stabilization Mechanisms in Disperse Systems
This compound, as an anionic surfactant, plays a crucial role in the formation and stabilization of emulsions and other disperse systems. Its amphiphilic nature, consisting of a long hydrophobic tridecyl chain and a hydrophilic benzenesulfonate (B1194179) head group, allows it to adsorb at the oil-water or particle-water interface, thereby reducing the interfacial energy and facilitating the creation of a stable dispersion.
Interfacial Tension Reduction Kinetics and Thermodynamics
The kinetics of this process, or how quickly the interfacial tension is reduced, is dependent on the diffusion of the surfactant molecules from the bulk solution to the interface and their subsequent adsorption. The rate of diffusion is influenced by the concentration of the surfactant in the bulk phase and its molecular weight. The thermodynamics of adsorption determines the equilibrium interfacial tension that can be achieved. For a surfactant to be effective in emulsification, it must be able to lower the interfacial tension to a very low value, which facilitates the dispersion of one liquid into another with minimal energy input. unique-therapeutics.com
Long-Term Dispersion Stability Mechanisms
The long-term stability of dispersions, such as emulsions and suspensions, stabilized by this compound is attributed to several mechanisms that prevent the dispersed droplets or particles from aggregating, coalescing, or creaming.
One of the primary stabilization mechanisms for anionic surfactants like this compound is electrostatic repulsion . The adsorption of the negatively charged sulfonate head groups onto the surface of the dispersed phase creates a net negative charge on the surface. This leads to the formation of an electrical double layer around each droplet or particle. When two similarly charged droplets approach each other, the overlap of their electrical double layers results in a repulsive force that prevents them from coming into close contact and aggregating.
Another important mechanism is steric hindrance . The adsorbed layer of surfactant molecules itself can provide a physical barrier that prevents close approach of the dispersed droplets. This is particularly relevant when the surfactant has a bulky structure or when it is used in combination with polymers that can form thick adsorbed layers.
The stability of a dispersion is also influenced by the rheological properties of the continuous phase and the interfacial film. A high viscosity of the continuous phase can slow down the movement of droplets, reducing the frequency of collisions. A rigid and elastic interfacial film formed by the surfactant can also resist deformation and rupture, thus preventing coalescence. The main instability process for nanoemulsions is often Ostwald ripening, which can be reduced by the addition of a less soluble oil phase or a strongly adsorbed polymeric surfactant. nih.gov
Foam Generation and Stabilization Properties
This compound, as a surfactant, exhibits the ability to generate and stabilize foams. Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the surface properties of the liquid phase, which are in turn controlled by the presence of surfactants.
Factors Influencing Foam Volume and Half-Life
The effectiveness of a surfactant in foaming is often characterized by the foam volume (foamability) and the foam half-life (foam stability). Several factors influence these properties for a surfactant like this compound.
Surfactant Concentration: The foam volume generally increases with increasing surfactant concentration up to the critical micelle concentration (CMC). researchgate.net Above the CMC, the foam volume tends to reach a limiting value. researchgate.net Foam stability also tends to increase with surfactant concentration as this leads to a greater quantity of adsorbed surfactant molecules at the air-water interface, resulting in a more stable foam lamella. researchgate.net
Molecular Structure: The structure of the surfactant molecule, including the length and branching of the alkyl chain, plays a significant role. For linear alkylbenzene sulfonates, the position of the benzene (B151609) ring on the alkyl chain can affect the packing of the surfactant molecules at the air-water interface, which in turn influences the elasticity of the foam film and its stability. researchgate.net A more flexible branched-alkyl chain can lead to more densely packed adsorbed molecules and higher film elasticity, resulting in increased foam stability. researchgate.net However, other studies have shown that hydrocarbon chain branching can sometimes decrease foamability and foam stability. researchgate.net
Temperature: Temperature can have a complex effect on foaming properties. For some sodium alkyl sulfates, foam volumes increase with temperature to a maximum and then decrease. researchgate.net This maximum foam temperature varies for different surfactants. researchgate.net
Presence of Additives: The presence of salts, polymers, or other additives can significantly affect foam properties. Salts can influence the electrostatic interactions between surfactant molecules at the interface and the viscosity of the bulk liquid, which can either enhance or reduce foam stability. mdpi.com Polymers can interact with surfactants at the interface to form a more robust film, leading to enhanced foam stability.
The following table provides illustrative data on how foam properties can be influenced by surfactant concentration and the presence of a polymer for a model anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS).
| System | Surfactant Concentration (cmc) | Maximum Foam Volume (V_foam_max) (mL) | Foam Half-Life (s) |
| Pure SDS | 0.05 | ~69 | - |
| SDS + Polymer | 0.05 | ~78 | Enhanced |
| Pure SDS | - | - | Lower |
| SDS + Polymer | - | - | Enhanced |
This table is based on data for Sodium Dodecyl Sulfate (SDS) and a neutral amphiphilic comb co-polymer and serves to illustrate the general principles of how surfactant concentration and polymer addition can affect foam properties. researchgate.net The specific values would differ for this compound.
Mechanisms of Foam Decay
The persistence of a foam is governed by a complex interplay of physical and chemical factors that lead to its eventual decay. The primary mechanisms responsible for foam collapse are liquid drainage, gas diffusion (Ostwald ripening), and bubble coalescence. For a surfactant like this compound, its specific molecular structure, particularly the linear tridecyl chain attached to the benzene ring at the 4-position, would influence these decay processes.
Liquid Drainage: This is the process by which the liquid in the foam lamellae (the thin films separating the gas bubbles) and Plateau borders (the channels where lamellae meet) drains out due to gravity. The rate of drainage is influenced by the bulk and surface viscosity of the foaming solution. While no specific data exists for this compound, studies on other anionic surfactants show that factors increasing the viscosity of the interstitial liquid, such as the formation of a viscoelastic phase, can significantly slow down drainage and enhance foam stability. researchgate.net
Ostwald Ripening: This phenomenon involves the diffusion of gas from smaller bubbles with higher internal pressure to larger bubbles with lower internal pressure, leading to the growth of large bubbles at the expense of smaller ones and eventual foam coarsening. stevenabbott.co.uk The rate of Ostwald ripening is dependent on the gas permeability of the foam lamellae. The packing of surfactant molecules at the air-water interface plays a crucial role here. A densely packed monolayer of surfactant molecules, as would be expected from a linear alkylbenzene sulfonate, can hinder gas diffusion and slow down Ostwald ripening. researchgate.net The structure of the surfactant, including the length and branching of the alkyl chain, significantly impacts the stability of the foam. researchgate.net For instance, foams stabilized by surfactants with longer alkyl chains generally exhibit greater stability. researchgate.net
Interactions with Macromolecules and Colloidal Systems (Excluding Biological/Clinical Effects)
The interaction of surfactants with polymers and colloidal particles is fundamental to many industrial applications. As an anionic surfactant, this compound is expected to interact strongly with positively charged macromolecules and surfaces.
Complex coacervation is a liquid-liquid phase separation phenomenon that occurs in solutions containing oppositely charged macromolecules, such as an anionic surfactant and a cationic polymer. nih.govnih.gov The primary driving force for this process is the electrostatic attraction between the negatively charged sulfonate headgroup of this compound and the positive charges on a cationic polymer. nih.gov
Upon mixing, the surfactant and polymer form complexes. As the concentration of the surfactant increases, these complexes can grow and phase separate from the bulk solution to form a polymer-surfactant-rich coacervate phase. The formation and properties of the coacervate are influenced by several factors, including:
Polymer and Surfactant Concentration: The relative concentrations of the surfactant and polymer are critical in determining the onset and extent of coacervation.
Charge Density: The charge densities of both the surfactant and the polymer play a significant role.
Ionic Strength: The presence of salts can screen the electrostatic interactions, affecting coacervate formation. nih.gov
Temperature and pH: These parameters can influence the charge of the polymer and the solubility of the components.
While specific studies on coacervation involving this compound are not available, research on similar systems, such as sodium alkyl sulfates with polyethylene (B3416737) oxide, has shown that the nature of the surfactant headgroup and alkyl chain length can influence the interaction strength. researchgate.net For example, sodium alkyl sulfonates have been observed to interact more weakly with polyethylene oxide compared to their sulfate counterparts. researchgate.net
The table below illustrates the general components and influencing factors in a hypothetical coacervation study involving an anionic surfactant like this compound and a cationic polymer.
| Component/Factor | Description | Expected Influence on Coacervation with this compound |
| Anionic Surfactant | This compound | Provides the negative charges for electrostatic interaction. The long alkyl chain can contribute to hydrophobic interactions within the coacervate. |
| Cationic Polymer | e.g., Poly(diallyldimethylammonium chloride) (PDADMAC), Cationic Cellulose | Provides the positive charges. The structure and charge density of the polymer will dictate the stoichiometry and structure of the complex. |
| Solvent | Typically Water | The medium in which the interactions occur. |
| Ionic Strength (Salt) | Shields electrostatic interactions. | Increasing salt concentration generally suppresses coacervate formation. nih.gov |
| pH | Can alter the charge on the polymer. | Affects the strength of the electrostatic interaction. |
| Temperature | Affects solubility and hydrophobic interactions. | The effect can be complex and system-dependent. |
Surfactants are widely used to disperse and stabilize nanoparticles in liquid media, preventing their aggregation. researchgate.net this compound, as an anionic surfactant, can adsorb onto the surface of nanoparticles, providing stability through a combination of electrostatic and steric repulsion.
The primary mechanism of stabilization by ionic surfactants is the creation of an electrical double layer around the nanoparticle. The adsorption of the negatively charged sulfonate headgroups of this compound onto the nanoparticle surface imparts a net negative charge. This leads to electrostatic repulsion between the particles, preventing them from coming into close contact and aggregating. researchgate.net
The hydrophobic tridecylbenzene tails of the adsorbed surfactant molecules can also contribute to stabilization through steric hindrance, although this effect is generally more pronounced for non-ionic surfactants with bulky hydrophilic chains.
The effectiveness of this compound in stabilizing a particular nanoparticle dispersion would depend on several factors, including:
Nanoparticle Surface Chemistry: The surfactant will adsorb more strongly to surfaces with which it has a chemical affinity.
Surfactant Concentration: A sufficient concentration is required to achieve adequate surface coverage.
Ionic Strength of the Medium: High salt concentrations can compress the electrical double layer, reducing the electrostatic repulsion and potentially leading to aggregation. nanocomposix.com
pH of the Medium: The pH can affect the surface charge of both the nanoparticles and the stability of the surfactant itself.
While specific research on the use of this compound for nanoparticle dispersion is limited, studies on other linear alkylbenzene sulfonates have demonstrated their effectiveness as stabilizers for various nanoparticles. ijnc.irresearchgate.net For example, linear alkylbenzene sulfonates have been used in the synthesis of calcium sulfonate nanoparticles. ijnc.ir
The following table summarizes the key parameters in the stabilization of nanoparticles using an anionic surfactant like this compound.
| Parameter | Role in Nanoparticle Stabilization | Expected Behavior with this compound |
| Nanoparticle Type | The material and surface properties of the nanoparticle. | Adsorption will depend on the surface chemistry (e.g., metal oxides, carbon-based nanoparticles). |
| Surfactant | This compound | Adsorbs onto the nanoparticle surface, providing electrostatic and some steric repulsion. |
| Concentration | Amount of surfactant in the dispersion. | Needs to be above a critical concentration to ensure adequate surface coverage and prevent aggregation. |
| Zeta Potential | A measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. | A sufficiently high negative zeta potential would indicate a stable dispersion. |
| Particle Size | The average size of the dispersed nanoparticles. | Effective stabilization should result in a consistent and small particle size over time. |
Applications in Advanced Materials Science and Engineering Research
Template-Assisted Synthesis of Ordered Mesoporous Materials
In the fabrication of ordered mesoporous materials, which are characterized by well-defined pores in the 2 to 50-nanometer range, Sodium 4-tridecylbenzenesulfonate can act as a structure-directing agent. These materials are of great interest for applications in catalysis, separation, and drug delivery due to their high surface area and uniform pore structures.
The ability to control morphology is equally important. In the synthesis of mesoporous silica (B1680970), various morphologies such as spheres, rods, and sheets can be achieved by carefully controlling the reaction conditions. nih.govresearchgate.net Although specific data for this compound is not abundant in publicly available literature, the general mechanism involves the formation of surfactant micelles that serve as a template around which the inorganic precursor (like silica) polymerizes.
Table 1: Factors Influencing Pore Size and Morphology in Template-Assisted Synthesis
| Parameter | Effect on Mesoporous Material | Research Finding |
| Surfactant Concentration | Influences micelle shape and packing, affecting pore size and structure. | The self-assembly process is concentration-dependent. researchgate.net |
| Co-surfactants/Swelling Agents | Can be incorporated into micelles to expand the core and increase pore size. | The use of swelling agents like 1,3,5-triisopropylbenzene (B165165) has been shown to expand pore sizes in mesoporous silica. |
| Temperature | Affects surfactant solubility, micelle formation, and reaction kinetics. | Temperature can influence the morphology of the final material. researchgate.net |
| pH | Influences the hydrolysis and condensation rates of the inorganic precursor. | The pH of the synthesis solution is a critical parameter in controlling the structure of mesoporous materials. |
| Stirring | Affects the homogeneity of the reaction mixture and can influence particle growth. | The presence or absence of stirring can lead to different material grain shapes. researchgate.net |
The formation of mesoporous materials through template-assisted synthesis is a fascinating example of self-assembly. The process begins with the surfactant molecules, such as this compound, forming micelles in a solution. These micelles can have various shapes (spherical, cylindrical, etc.) depending on the surfactant's chemical structure and the solution conditions.
The inorganic precursor species then interact with the hydrophilic heads of the surfactant molecules at the micelle-solution interface. As the inorganic material polymerizes, it forms a framework that replicates the structure of the micellar template. Finally, the surfactant template is removed, typically through calcination or solvent extraction, leaving behind a porous inorganic structure.
One of the well-studied mechanisms is the "sphere-to-rod transition," where spherical micelles transform into cylindrical ones, which then pack into a hexagonal arrangement to form the mesostructure. researchgate.net This process is a cooperative self-assembly between the surfactant and the inorganic precursor. researchgate.net While this has been detailed for other surfactants, it provides a model for understanding the potential role of this compound in similar syntheses.
Surface Modification and Functionalization of Inorganic Substrates
The ability to tailor the surface properties of inorganic materials is crucial for a wide range of applications. This compound, with its amphiphilic nature, can be used to modify the surfaces of inorganic substrates, altering their interaction with other materials.
The sulfonate head group of this compound is hydrophilic, while the long tridecyl chain is hydrophobic. This structure allows it to act as an effective surface-modifying agent. When applied to a hydrophobic surface, the hydrophobic tails can adsorb to the surface, leaving the hydrophilic sulfonate groups exposed to the surrounding environment. This can significantly enhance the wettability of the surface.
Conversely, on a hydrophilic inorganic substrate, the hydrophilic head groups can interact with the surface, presenting the hydrophobic tails outwards. This can be useful for creating water-repellent coatings or improving the adhesion of polymeric materials to inorganic fillers. The modification of silica nanoparticles with various functional groups has been shown to be a viable strategy to control their surface properties. nih.govnih.govelsevierpure.comgrafiati.com While specific studies on this compound for this purpose are limited, the principle of using surfactants for surface modification is well-established.
Nanofluids, which are suspensions of nanoparticles in a base fluid, have garnered significant interest due to their enhanced thermal properties. A key challenge in developing effective nanofluids is ensuring the long-term stability of the nanoparticle dispersion. Agglomeration of nanoparticles can lead to a decrease in performance and can clog microchannels in heat transfer systems. researchgate.netresearchgate.net
Surfactants like this compound can play a crucial role in stabilizing these nanofluids. sae.org The surfactant molecules adsorb onto the surface of the nanoparticles, preventing them from aggregating through steric or electrostatic repulsion. The hydrophilic sulfonate group of this compound can enhance the dispersibility of nanoparticles in aqueous base fluids, creating stable hydrophilic nanofluids. scispace.com The preparation of stable nanofluids is a critical step for their application in areas such as coolants for nuclear reactors and in advanced thermal management systems. sae.orgscispace.com
Table 2: Components and Characteristics of a Typical Hydrophilic Nanofluid
| Component | Function | Desired Property |
| Base Fluid | The continuous medium for heat transfer (e.g., water, ethylene (B1197577) glycol). | High thermal conductivity, low viscosity. |
| Nanoparticles | Enhance the thermal properties of the fluid (e.g., Al2O3, CuO, TiO2). | High thermal conductivity, small particle size. |
| Surfactant (e.g., this compound) | Stabilizes the nanoparticle dispersion, prevents agglomeration. | Promotes long-term stability, enhances wettability. |
Rheological Modification of Complex Fluid Systems
The rheology, or the study of the flow of matter, of complex fluids is a critical parameter in many industrial processes. This compound, as a surfactant, can significantly influence the rheological properties of solutions and suspensions.
In aqueous solutions, surfactants can self-assemble into various structures, such as micelles and liquid crystalline phases, which can dramatically alter the viscosity and flow behavior of the fluid. The rheological properties of solutions containing surfactants are highly dependent on factors like concentration, temperature, and the presence of other components.
Viscoelastic Behavior of Surfactant Solutions
Aqueous solutions containing surfactants like this compound can exhibit viscoelastic behavior, meaning they possess both viscous and elastic properties. This phenomenon is often attributed to the formation of long, flexible, wormlike micelles. nih.gov These micelles can entangle, forming a transient network that behaves similarly to a polymer solution. arxiv.org
Research into the viscoelastic properties of surfactant solutions often involves rheological measurements to determine parameters like shear viscosity, storage modulus (G'), and loss modulus (G''). The Maxwell model is frequently used to describe the viscoelastic behavior of these systems, which are characterized by a single relaxation time. arxiv.orgnih.gov This model helps in quantifying the fluid's ability to store and dissipate energy under deformation.
Table 1: Factors Influencing Viscoelasticity of Surfactant Solutions
| Factor | Effect on Viscoelasticity |
|---|---|
| Surfactant Concentration | Increasing concentration generally leads to the formation of more entangled wormlike micelles, enhancing viscoelastic properties up to a certain point. |
| Temperature | Can affect micellar shape and size, often leading to a decrease in viscosity at higher temperatures. |
| pH | Can alter the charge on the surfactant headgroup, influencing intermolecular interactions and micellar morphology. nih.gov |
| Salt Concentration | The addition of salt can screen electrostatic repulsion between surfactant headgroups, promoting the growth of wormlike micelles and increasing viscosity. bibliotekanauki.pl |
| Co-surfactants/Additives | Can be used to modify the curvature of the micelles and fine-tune the viscoelastic properties of the solution. |
This table provides a generalized overview of how different factors can impact the viscoelastic behavior of surfactant solutions.
Thixotropy and Shear-Thinning Phenomena in Formulations
Formulations containing this compound can exhibit non-Newtonian fluid behaviors such as thixotropy and shear-thinning. Shear-thinning is characterized by a decrease in viscosity as the applied shear rate increases. netzsch.com This is a reversible process. Thixotropy, on the other hand, is a time-dependent shear-thinning property. wikipedia.org A thixotropic fluid's viscosity decreases over time when subjected to constant shear stress, and it takes a finite amount of time to return to its original, more viscous state once the stress is removed. wikipedia.org
This behavior is highly desirable in many applications. For instance, a thixotropic formulation might be stable and viscous under static conditions but become fluid and easy to spread or pour when agitated. wikipedia.org The underlying mechanism for this behavior in surfactant solutions is the disruption of the entangled micellar network under shear. When the shear force is removed, the network begins to reform, and the viscosity increases over time.
All thixotropic materials are shear-thinning, but not all shear-thinning materials are thixotropic. netzsch.com The key distinction is the time-dependent recovery of viscosity. The study of these phenomena is critical for formulating products with specific flow properties, ensuring stability during storage and ease of application during use.
Enhanced Oil Recovery (EOR) Research Applications (Mechanistic Studies)
This compound and similar anionic surfactants are subjects of extensive research in the field of enhanced oil recovery (EOR). EOR techniques are employed to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. researchgate.net Surfactant flooding is a chemical EOR method that utilizes the unique properties of surfactants to mobilize residual oil trapped in the porous rock of a reservoir. tridentenergyintl.com
Role in Interfacial Tension Reduction in Porous Media
A primary mechanism by which surfactants enhance oil recovery is by significantly reducing the interfacial tension (IFT) between the injected aqueous phase and the trapped crude oil. tridentenergyintl.comnih.gov High IFT creates large capillary forces that trap oil droplets within the pore spaces of the reservoir rock. By lowering the IFT, surfactants reduce these capillary forces, allowing the trapped oil to be mobilized and displaced by the injected fluid. e3s-conferences.org
The effectiveness of a surfactant in reducing IFT is dependent on various factors, including its molecular structure, concentration, and the conditions of the reservoir such as temperature, pressure, and the salinity of the formation water. researchgate.net The goal is often to achieve ultra-low IFT, typically in the range of 10⁻³ mN/m, to maximize oil displacement. researchgate.net The formation of microemulsions, which are thermodynamically stable mixtures of oil, water, and surfactant, is a key aspect of achieving this ultra-low IFT. tridentenergyintl.com
Table 2: Key Parameters in Surfactant-Induced Interfacial Tension Reduction
| Parameter | Description | Relevance to EOR |
|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. Above the CMC, IFT reduction becomes much more significant. nih.gov | Surfactant concentration in the injection fluid must be above the CMC to be effective. |
| Optimal Salinity | The salt concentration at which the surfactant is equally soluble in both the oil and water phases, leading to the formation of a middle-phase microemulsion and ultra-low IFT. researchgate.net | Matching the surfactant formulation to the reservoir's salinity is crucial for maximizing IFT reduction. |
| Surfactant Structure | The length and branching of the hydrophobic tail and the nature of the hydrophilic headgroup influence the surfactant's partitioning behavior and its ability to lower IFT. | The structure of this compound is designed for effective interaction at the oil-water interface. |
This table outlines the critical parameters that are investigated in the study of interfacial tension reduction for enhanced oil recovery.
Wettability Alteration Mechanisms at Rock-Fluid Interfaces
Wettability describes the preference of a solid surface to be in contact with one fluid over another. tridentenergyintl.com In many oil reservoirs, the rock is initially water-wet, but over time can become oil-wet or intermediately-wet due to the adsorption of polar compounds from the crude oil. psu.edu This oil-wet state hinders oil recovery as the oil adheres strongly to the rock surfaces.
Surfactants like this compound can alter the wettability of the reservoir rock from oil-wet to a more favorable water-wet condition. tridentenergyintl.com The mechanism involves the adsorption of surfactant molecules onto the rock surface. The hydrophobic tails of the surfactant can interact with the adsorbed oil components, while the hydrophilic heads orient towards the aqueous phase. This process can effectively "lift off" the oil from the rock surface, making it more water-wet.
This change in wettability complements the reduction in IFT. A more water-wet surface facilitates the movement of the injected water, allowing it to displace the oil more effectively from the pore spaces. researchgate.net The combined effects of IFT reduction and wettability alteration are often synergistic, leading to a greater increase in oil recovery than either mechanism could achieve alone. nih.gov Research in this area focuses on understanding the complex interactions between the surfactant, crude oil, brine, and rock surface to design optimal surfactant formulations for specific reservoir conditions. psu.edu
Environmental Fate and Transformation Mechanisms of Sodium 4 Tridecylbenzenesulfonate
Biodegradation Pathways and Kinetics in Environmental Compartments
Biodegradation is the principal mechanism for the removal of Sodium 4-tridecylbenzenesulfonate from the environment. This process is highly dependent on the presence of oxygen and the specific microbial communities in a given environmental compartment.
Aerobic Degradation:
Under aerobic conditions, this compound undergoes rapid and extensive biodegradation. nih.govwikipedia.org The process is initiated by the omega-oxidation of the terminal methyl group of the alkyl chain, followed by sequential beta-oxidation, which shortens the alkyl chain by two-carbon units at a time. researchgate.netresearchgate.net This series of reactions leads to the formation of sulfophenyl carboxylates (SPCs) as transient intermediates. researchgate.netcleaninginstitute.org The aromatic ring is subsequently cleaved, and the sulfonate group is released, ultimately leading to the mineralization of the compound into carbon dioxide, water, and inorganic sulfate (B86663). cleaninginstitute.org The half-life of LAS in soil under aerobic conditions is estimated to be between one to three weeks, which generally prevents long-term accumulation. nih.gov In aerobic wastewater treatment processes, removal efficiencies of up to 99.9% have been reported for LAS. researchgate.net
Anaerobic Degradation:
In contrast to its rapid aerobic breakdown, the biodegradation of this compound is significantly slower and often incomplete under anaerobic conditions. nih.govwikipedia.org For a long time, LAS was considered resistant to anaerobic biodegradation, with sorption to sludge being the primary removal mechanism in anaerobic digesters. researchgate.netnih.gov However, more recent studies have demonstrated that some level of biotransformation can occur under methanogenic conditions. nih.gov For instance, in a lab-scale reactor, about 20% of C12 LAS was biotransformed. nih.gov The process is significantly more limited than aerobic degradation, and high concentrations of LAS can persist in anaerobically treated sewage sludge. nih.govresearchgate.net When this sludge is applied to land, the LAS can then be degraded aerobically in the soil. nih.gov
The biodegradation of this compound proceeds through the formation of several key intermediate metabolites. The primary pathway involves the oxidation of the alkyl chain, leading to the formation of a family of sulfophenylcarboxylic acids (SPCs). cleaninginstitute.orgnih.gov These intermediates are characterized by a sulfonated benzene (B151609) ring attached to a carboxylated alkyl chain of varying lengths.
Studies have identified both short-chain and long-chain SPCs as major transient products. nih.gov The specific SPCs formed depend on the initial point of oxidation on the alkyl chain. Omega- and beta-oxidation are the dominant initial steps, leading to a predictable pattern of SPC formation. nih.gov For example, the biodegradation of C11 and C12 LAS homologues resulted in the detection of C5 and C11 SPCs, among others. nih.gov In some cases, metabolites resulting from alpha-oxidation have also been detected. nih.gov
Under anaerobic conditions, the transformation is much more limited. One study identified benzaldehyde (B42025) as a transformation product during the anaerobic degradation of C12 LAS in an upflow anaerobic sludge blanket (UASB) reactor. nih.gov Other research on commercial LAS mixtures has found that while the parent compound is transformed, a complex mixture of polar, sulfonated metabolites can remain. osti.gov These can include carboxylated dialkyltetralinesulfonates and sulfophenylcarboxylates. osti.gov
Table 1: Key Biodegradation Metabolites of Linear Alkylbenzene Sulfonates
| Parent Compound | Degradation Condition | Key Metabolites Identified |
| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | Sulfophenylcarboxylic acids (SPCs) |
| C12 LAS | Anaerobic (Methanogenic) | Benzaldehyde |
| Commercial LAS | Aerobic (Trickling Filter) | Carboxylated dialkyltetralinesulfonates, Sulfophenylcarboxylates |
This table is generated based on findings from various studies on LAS biodegradation.
A diverse range of microorganisms is capable of degrading this compound. The ability to break down LAS is not confined to a specific genus but is found across various bacterial communities in soil, sediment, and wastewater treatment systems. researchgate.netresearchgate.net
In activated sludge, genera such as Pseudomonas, Aeromonas, Thauera, and Klebsiella have shown a positive correlation with LAS concentrations, suggesting their involvement in its degradation. nih.gov Specifically, Comamonas and Klebsiella were found to be significantly enriched under high LAS stress. nih.gov A Klebsiella pneumoniae isolate was able to transform over 60% of LAS within 72 hours, utilizing the sulfonyl group as a sulfur source. nih.gov Other studies have highlighted the role of Bacillus sp. and the fungus Cladosporium resinae in LAS degradation. researchgate.netcolab.ws
Photodegradation Mechanisms in Aquatic Systems
While biodegradation is the dominant fate process, photodegradation can contribute to the transformation of this compound in sunlit aquatic environments. tandfonline.com
Photodegradation can occur through two main pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water that produce reactive species.
Direct Photolysis: Studies have shown that this compound can be degraded by direct exposure to ultraviolet (UV) light. tandfonline.com One study demonstrated that UV irradiation at 254 nm could achieve 80% degradation of a LAS solution, although it required a long reaction time of 5 hours. tandfonline.com This process, however, resulted in limited mineralization, meaning the parent compound was broken down, but not completely converted to CO2 and water. tandfonline.com
Indirect Photolysis (Advanced Oxidation Processes): The rate and efficiency of photodegradation can be significantly enhanced by the presence of oxidizing agents, a process known as advanced oxidation. The combination of UV light with hydrogen peroxide (H₂O₂), for example, generates highly reactive hydroxyl radicals (•OH) that readily attack the LAS molecule. tandfonline.comresearchgate.net This UV/H₂O₂ process leads to much faster degradation and greater mineralization compared to UV light alone. tandfonline.com The optimal H₂O₂ concentration for degrading a 100 mg/L LAS solution was found to be 5000 mg/L, which dramatically increased the first-order degradation rate constant. tandfonline.com
Table 2: Comparison of Photolytic Degradation of LAS
| Process | Conditions | Degradation Efficiency | Mineralization (COD Reduction) |
| Direct Photolysis | UV light (254 nm) | 80% in 5 hours | Limited |
| Indirect Photolysis | UV light (254 nm) + 5000 mg/L H₂O₂ | >99% in a shorter time | Significant |
This table is based on data from photolytic treatment studies of LAS. tandfonline.com
The efficiency of photodegradation in natural aquatic systems is influenced by various environmental factors and the presence of other substances. Water quality parameters such as pH, alkalinity, and the concentration of nitrate (B79036) can affect the rate of degradation in advanced oxidation processes. researchgate.net
For example, carbonate and bicarbonate ions, which contribute to alkalinity, can act as scavengers of hydroxyl radicals, thereby inhibiting the indirect photolysis of LAS. The presence of natural organic matter (NOM) can have a dual effect: it can absorb UV light, shielding the target compound from direct photolysis, but it can also act as a photosensitizer, producing reactive species that contribute to indirect photodegradation. The presence of other pollutants can also compete for reactive species, potentially slowing the degradation rate of this compound.
Adsorption and Transport in Environmental Matrices
The movement and distribution of this compound in the environment are largely dictated by its adsorption to soil and sediment particles. This interaction, in turn, influences its potential to leach into groundwater.
Soil and Sediment Adsorption Behavior
The adsorption of this compound to soil and sediment is primarily driven by the interaction of its nonpolar tridecyl chain with organic carbon present in these matrices. The negatively charged sulfonate group, however, can lead to repulsion from negatively charged soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a greater tendency for the chemical to bind to soil and sediment, reducing its concentration in the surrounding water.
The type of soil also plays a crucial role. Soils with higher organic matter and clay content will generally exhibit a greater capacity for adsorbing this compound. The presence of the anionic surfactant can also influence the adsorption and mobility of other substances, such as heavy metals, by forming complexes and altering soil properties. jocpr.com
Table 1: Factors Influencing the Adsorption of this compound in Soil and Sediment
| Factor | Influence on Adsorption | Rationale |
| Alkyl Chain Length | Increases with longer chain length | Enhanced hydrophobic interactions with soil organic matter. |
| Soil Organic Carbon | Increases with higher organic carbon content | Primary sorbent for the nonpolar alkyl chain. |
| Clay Content | Can increase adsorption | Provides surface area for interaction, though electrostatic repulsion can occur. |
| pH | Can have a variable effect | Influences the surface charge of soil particles and the speciation of other soil components. |
| Presence of Cations | Can increase adsorption | Cations can act as bridges between the negatively charged sulfonate group and negatively charged soil particles. |
Leaching Potential in Subsurface Environments
The potential for this compound to leach through the soil profile and into groundwater is inversely related to its adsorption. Due to its expected high Koc value, significant retardation of its movement through the soil column is anticipated.
Leaching studies are often conducted using soil columns to simulate the movement of chemicals through the soil profile. These studies help in understanding how different soil types and environmental conditions affect the transport of the substance. nih.govnih.govmdpi.com For surfactants like this compound, the process is complex as they can exist as monomers at low concentrations and form micelles at higher concentrations, which can alter their transport behavior.
Given the strong adsorption of the C13 homolog to soil particles, its leaching potential is generally considered to be low, particularly in soils with moderate to high organic carbon content. However, in sandy soils with low organic matter, or under conditions of high water infiltration (e.g., heavy rainfall or irrigation), the potential for leaching may increase. The presence of preferential flow paths in the soil, such as macropores, can also facilitate faster transport to deeper soil layers and potentially to groundwater.
Transformation Products and Their Environmental Implications
In the environment, this compound undergoes biodegradation, leading to the formation of various transformation products. The nature and behavior of these products are critical for a complete environmental risk assessment.
Sulfophenylalkylcarboxylic Acids (SPACs) and Dialkyltetralinsulfonates (DATS) Formation
The primary biodegradation pathway of linear alkylbenzene sulfonates, including this compound, is initiated by microorganisms. The process typically begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain through β-oxidation. This metabolic process results in the formation of a family of intermediate compounds known as sulfophenylalkylcarboxylic acids (SPACs). These SPACs have shorter alkyl chains with a terminal carboxylic acid group.
In addition to SPACs, another group of transformation products that can be formed, particularly from certain LAS manufacturing processes, are dialkyltetralinsulfonates (DATS). DATS are byproducts that can be present in commercial LAS mixtures and are also subject to biodegradation. Studies have shown that DATS can be biodegraded, although the pathways may differ from those of the linear LAS isomers.
Persistence and Mobility of Transformation Products
The environmental fate of the transformation products of this compound can differ significantly from the parent compound. Sulfophenylalkylcarboxylic acids (SPACs) are generally more water-soluble and less hydrophobic than the original LAS molecule due to the presence of the polar carboxyl group. This increased polarity leads to weaker adsorption to soil and sediment particles.
Dialkyltetralinsulfonates (DATS) and their degradation intermediates also exhibit their own unique environmental behavior. While they are biodegradable, their persistence and mobility will depend on their specific chemical structures and the prevailing environmental conditions.
Advanced Analytical and Characterization Techniques for Sodium 4 Tridecylbenzenesulfonate Research
Chromatographic Separation and Detection Methods
Chromatography is a fundamental technique for separating the complex mixtures of LAS, including Sodium 4-tridecylbenzenesulfonate, found in environmental and commercial samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the routine analysis of LAS. nih.govresearchgate.netresearchgate.net This technique allows for the separation and quantification of individual LAS homologues, including those with C10 to C13 alkyl chains. nih.gov The separation is typically achieved on a C8 or C18 reversed-phase column. researchgate.netthermofisher.com
A common mobile phase for isocratic elution consists of a mixture of acetonitrile (B52724) and an aqueous solution containing a salt like sodium perchlorate (B79767) or ammonium (B1175870) acetate. nih.govresearchgate.net UV detection is often set at a wavelength of 225 nm or 230 nm to monitor the aromatic ring present in the LAS molecule. researchgate.netwho.int The method's advantages include good resolution, relatively short analysis times, and the ability to use simple mobile phases. nih.gov Detection limits for individual LAS homologues can be in the low parts-per-billion (ppb) range. nih.gov
| Parameter | Condition |
| Column | C8 or C18 |
| Mobile Phase | Acetonitrile/Water with salt (e.g., ammonium acetate) |
| Detection | UV at 225 nm or 230 nm |
| Detection Limits | ~1.5 ppb to 11.5 ppb for C10-C13 LAS |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Homologue Separation
For faster and more efficient separations of LAS homologues, Ultra-High-Performance Liquid Chromatography (UHPLC) is employed. sielc.comsielc.com UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and results in sharper peaks and better resolution compared to conventional HPLC. sielc.com This enhanced resolving power is particularly beneficial for separating the complex mixtures of LAS isomers and homologues found in environmental samples. nih.gov The use of smaller particle columns also leads to faster analysis times, making UHPLC a suitable technique for high-throughput screening. shodex.com
Gas Chromatography (GC) for Volatile Derivatives
While LAS compounds themselves are not volatile enough for direct analysis by Gas Chromatography (GC), they can be analyzed after conversion to more volatile derivatives. unlv.eduacs.org A common derivatization method involves converting the sodium alkylbenzene sulfonates into their corresponding methyl esters. researchgate.netnih.gov This is often achieved through a microdesulphonation/gas-liquid chromatography (GLC) procedure or by using an alkylation reagent like trimethyl orthoformate. researchgate.net
Once derivatized, the resulting volatile compounds can be separated and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for detection and identification. acs.orgresearchgate.netnih.gov This approach provides high-resolution separation of LAS isomers. unlv.edu The limit of quantification for the sum of 20 alkylbenzenesulfonate isomers has been reported as 25 ng/µL of the analyzed extract. researchgate.net
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound and other LAS compounds. nih.govmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and fragile molecules like LAS. nih.gov In ESI-MS, the LAS molecules are typically detected as deprotonated molecules [M-H]⁻ in the negative ion mode. shimadzu.comresearchgate.net This technique, often coupled with liquid chromatography (LC-MS), provides high sensitivity and allows for the accurate determination of the molecular weight of the intact LAS molecules. nih.govshimadzu.com The high sensitivity of ESI-MS enables the detection of LAS at very low concentrations, often at the parts-per-billion (ppb) level. shimadzu.com
| Ionization Mode | Typical Ion Observed |
| Negative | [M-H]⁻ |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isomer Identification
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about LAS isomers. nih.govshimadzu.com In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of a particular LAS homologue) is selected and then fragmented by collision-induced dissociation. nih.gov The resulting fragment ions, also known as product ions, provide a characteristic fragmentation pattern that can be used to identify the specific isomer. nih.govrsc.org
For linear alkylbenzene sulfonates, a common product ion observed in negative ion mode MS/MS is at m/z 183, which corresponds to the sulfobenzyl moiety. shimadzu.com By analyzing the fragmentation patterns of different LAS isomers, it is possible to distinguish between them, which is crucial for understanding their individual environmental behavior and toxicity. nih.govrsc.org Twenty different LAS isomers from the C10 to C13 homologue series have been identified using this technique. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Unknown Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the analytical arsenal (B13267) for the identification and structural elucidation of unknown compounds, including isomers and degradation products of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of elemental compositions with a high degree of confidence. nih.gov This capability is crucial in distinguishing between compounds that have the same nominal mass but different elemental formulas. nih.gov
In the context of this compound research, HRMS is invaluable for non-targeted analysis (NTA) of environmental or industrial samples where the presence of this surfactant and its derivatives is suspected. nih.gov The workflow for unknown analysis using HRMS typically involves sample introduction, often coupled with a separation technique like liquid chromatography (LC), followed by ionization and mass analysis. The high resolving power of the mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, allows for the separation of ions with very similar mass-to-charge ratios.
The process of identifying an unknown peak suspected to be a derivative of this compound would involve the following steps:
Accurate Mass Measurement: The HRMS instrument measures the m/z of the ion with high precision. For the parent compound, this compound (C19H31NaO3S), the expected exact mass would be calculated and compared to the measured mass. nih.gov
Elemental Formula Generation: Software algorithms use the accurate mass measurement to generate a list of possible elemental compositions. The high accuracy of the measurement significantly narrows down the number of potential formulas.
Isotopic Pattern Analysis: The relative abundance of isotopes (e.g., ³⁴S, ¹³C) in the mass spectrum provides an additional layer of confirmation for the proposed elemental formula.
Fragmentation Analysis (MS/MS): To further confirm the structure, tandem mass spectrometry (MS/MS) is employed. The ion of interest is isolated, fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides structural information, such as the presence of the benzenesulfonate (B1194179) head group and the alkyl chain.
Recent advancements in cheminformatics and the development of extensive mass spectral databases have further enhanced the capabilities of HRMS in unknown analysis, making it a cornerstone technique in environmental monitoring and chemical research. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its molecular structure, functional groups, and concentration in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are the most common nuclei studied.
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their chemical environment. For this compound, one would expect to see distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons on the alkyl chain, and potentially the terminal methyl group protons. The splitting patterns of these signals (spin-spin coupling) can reveal the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the alkyl chain would be characteristic of the compound.
Solid-state NMR (SSNMR) can also be employed to study the structure and dynamics of this compound in solid formulations or when adsorbed onto surfaces. nih.gov This technique can provide information on the conformation and orientation of the molecule in these states. nih.gov
A study confirming the structure of the related linear dodecylbenzene (B1670861) sulfonate utilized NMR spectroscopy, highlighting its utility in verifying the final product after synthesis. researchgate.net
Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Concentration Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| S=O stretch (sulfonate) | 1150-1250 and 1030-1070 |
| C=C stretch (aromatic ring) | ~1600 and ~1475 |
| C-H stretch (aromatic) | >3000 |
| C-H stretch (aliphatic) | <3000 |
| C-H bend (alkyl chain) | ~1465 and ~1375 |
Interactive Table: Click on the functional group to see its characteristic absorption region.
UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The aromatic benzene ring in this compound contains a chromophore that absorbs UV light at a specific wavelength. This property allows for the quantitative determination of the surfactant's concentration in a solution using the Beer-Lambert law.
A common method for the analysis of anionic surfactants like this compound involves the formation of an ion pair with a colored cationic dye, such as methylene (B1212753) blue or acridine (B1665455) orange. researchgate.net The resulting colored complex can then be extracted into an organic solvent and its absorbance measured by UV-Vis spectrophotometry to determine the concentration of the surfactant. researchgate.net For instance, a method using acridine orange for the analysis of sodium dodecylbenzenesulfonate (SDBS) in catfish was performed at a wavelength of 499 nm. researchgate.net HPLC methods coupled with a UV detector, often set at around 280 nm, are also used for the analysis of linear alkylbenzene sulfonates. researchgate.netscielo.br
Surface Science Techniques for Interfacial Behavior Studies
The performance of this compound as a surfactant is dictated by its behavior at interfaces. Surface science techniques are crucial for characterizing these interfacial properties.
Surface and Interfacial Tension Measurements
The primary function of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. Various techniques are used to measure these properties:
Wilhelmy Plate Method: This method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface. The surface tension is calculated from this force. It is a reliable method for measuring equilibrium surface tension. rsc.org
Du Noüy Ring Method: Similar to the Wilhelmy plate method, this technique measures the force required to pull a platinum ring from the liquid surface.
Pendant Drop Tensiometry: This method involves analyzing the shape of a droplet of one liquid suspended in another. The interfacial tension can be calculated from the shape of the drop, which is determined by the balance between gravity and surface tension forces. This technique is particularly useful for measuring dynamic interfacial tension. nih.gov
Spinning Drop Tensiometry: This technique is used to measure very low interfacial tensions. A drop of a less dense liquid is injected into a rotating horizontal tube filled with a more dense liquid. The centrifugal force elongates the drop, and the interfacial tension is calculated from the shape of the elongated drop. rsc.org
Research on similar linear alkylbenzene sulfonates (LAS) has shown that factors such as the concentration of the surfactant, the presence of electrolytes (salts), and temperature significantly influence the surface and interfacial tension. rsc.orgnih.govresearchgate.net The critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches a minimum, is a key parameter determined from these measurements. rsc.orgresearchgate.net For a typical LAS, the CMC is in the millimolar range and decreases with the addition of salt. researchgate.net
Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Kinetics
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties at a surface. biolinscientific.comnih.gov It is an invaluable tool for studying the adsorption kinetics and the properties of the adsorbed layer of this compound onto various surfaces. wikipedia.orgncsu.edu
The core of a QCM-D instrument is a thin quartz crystal sensor that oscillates at a specific resonance frequency when an alternating voltage is applied. wikipedia.org When molecules adsorb onto the sensor surface, the resonance frequency decreases, and this change is directly proportional to the adsorbed mass (including any coupled solvent). biolinscientific.comwikipedia.org Simultaneously, QCM-D measures the dissipation (D), which is the damping of the oscillation. wikipedia.org The dissipation provides information about the viscoelastic properties (e.g., softness or rigidity) of the adsorbed layer. biolinscientific.comwikipedia.org
For this compound research, QCM-D can be used to:
Monitor Adsorption in Real-Time: By flowing a solution of the surfactant over the sensor surface, the kinetics of adsorption can be followed by tracking the changes in frequency and dissipation over time. nih.gov
Determine Adsorbed Mass and Thickness: The frequency shift can be used to calculate the adsorbed mass, and in combination with the dissipation data, the thickness and viscoelastic properties of the adsorbed surfactant layer can be modeled. biolinscientific.com
Study the Influence of Environmental Factors: The effect of concentration, pH, ionic strength, and temperature on the adsorption process can be systematically investigated.
Investigate Competitive Adsorption and Desorption: The displacement of the surfactant by other molecules or the desorption process can be monitored in real-time.
Light Scattering Techniques for Aggregation Structure and Size Determination
Light scattering techniques are powerful, non-invasive methods used to investigate the aggregation behavior, size, and structure of colloidal systems, such as surfactant micelles in solution. numberanalytics.commalvernpanalytical.com By analyzing how light interacts with the particles, researchers can deduce critical information about the supramolecular structures formed by compounds like this compound. These methods are essential for understanding the relationship between the molecular architecture of a surfactant and its performance characteristics.
Dynamic Light Scattering (DLS) for Hydrodynamic Size
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for determining the size distribution of small particles in suspension. wikipedia.org The method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. wikipedia.orgunchainedlabs.com Smaller particles diffuse more rapidly through the solvent, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com
The core principle of DLS involves illuminating a sample with a monochromatic laser beam and monitoring the scattered light at a specific angle, often in a back-scattering configuration (e.g., 173°) to enhance sensitivity and minimize multiple scattering effects, especially in concentrated or turbid samples. wikipedia.orgmalvernpanalytical.comnih.gov A digital correlator analyzes the temporal fluctuations to generate an autocorrelation function. wikipedia.org This function is then used to calculate the translational diffusion coefficient (D) of the particles. Using the Stokes-Einstein equation, the diffusion coefficient is converted into the hydrodynamic radius (Rh) or hydrodynamic diameter (dh), which represents the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. unchainedlabs.comharvard.edu
DLS is particularly useful for measuring the size of surfactant micelles above their critical micelle concentration (CMC). malvernpanalytical.comresearchgate.net The resulting data typically provide the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. researchgate.net A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample, while higher values suggest a broader size distribution or the presence of multiple particle populations. researchgate.net
Table 1: Illustrative DLS Data for Anionic Surfactant Micelles This table presents typical data obtained from DLS analysis of an anionic surfactant similar to this compound to illustrate the expected results, as specific experimental data for this compound was not available in the reviewed sources.
| Parameter | Value | Description |
| Z-Average Diameter (d.nm) | 4.5 nm | The intensity-weighted mean hydrodynamic diameter of the micelles. |
| Polydispersity Index (PDI) | 0.21 | A measure of the width of the particle size distribution. |
| Diffusion Coefficient (D) | 1.09 x 10⁻⁷ cm²/s | The rate of diffusion of the micelles due to Brownian motion. |
| Measurement Temperature | 25 °C | The temperature at which the analysis was conducted. |
| Scattering Angle | 173° | The angle at which the scattered light is detected (Non-Invasive Back Scatter - NIBS). malvernpanalytical.com |
Data is representative and modeled after typical results for anionic surfactant micelles.
Small-Angle X-ray Scattering (SAXS) for Micellar Structures
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for probing the nanoscale structure of materials, including the size, shape, and internal arrangement of surfactant micelles. nih.govwikipedia.org The technique involves directing a collimated beam of X-rays onto a sample and measuring the elastically scattered X-rays at very small angles (typically < 10°). wikipedia.org The resulting scattering pattern is a function of the electron density differences within the sample. rsc.org For surfactant solutions, this contrast exists between the hydrophobic micellar core, the hydrophilic shell, and the surrounding solvent.
Research on commercial linear sodium alkylbenzenesulfonate (NaLAS), a mixture containing this compound, has utilized microfluidic SAXS to investigate its complex phase behavior in concentrated aqueous solutions. nih.govresearchgate.net These studies have identified the coexistence of a micellar phase (L1) and a lamellar phase (Lα). nih.gov The lamellar phase consists of surfactant bilayers separated by water layers, and SAXS is able to precisely measure the repeating distance, or d-spacing, of these layers. nih.gov
Table 2: SAXS Structural Findings for Concentrated Linear Sodium Alkylbenzenesulfonate (NaLAS) Solutions Data from a microfluidic SAXS study of a 45 wt% aqueous solution of NaLAS at 70 °C. nih.gov
| Identified Phase | Structural Parameter | Measured Value | Description |
| Lamellar (Lα) | d-spacing | 37.5 - 39.5 Å | The repeating distance of the surfactant bilayers, indicating a continuous distribution of spacings within the sample. nih.gov |
| Micellar (L1) | Phase Identification | Coexisting | The presence of a micellar phase was identified alongside the lamellar structures. nih.gov |
These findings demonstrate that despite the inherent complexity of commercial surfactants like NaLAS, SAXS can rigorously elucidate their structural heterogeneity and phase behavior. nih.gov The technique revealed that even within a single lamellar phase, there can be a continuous distribution of bilayer spacings, highlighting the detailed structural insights achievable with SAXS. nih.gov
Computational and Theoretical Perspectives on Sodium 4 Tridecylbenzenesulfonate Behavior
Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior
Molecular dynamics simulations track the positions and velocities of atoms and molecules over time, offering a dynamic view of surfactant behavior in various environments. These simulations are crucial for understanding how Sodium 4-tridecylbenzenesulfonate molecules interact with each other and with surrounding media to form complex structures.
MD simulations can model the spontaneous aggregation of surfactant monomers into micelles from a random distribution in an aqueous solution. For surfactants like this compound, this process is driven by the hydrophobic effect, where the tridecyl tails seek to minimize contact with water by clustering together, while the hydrophilic sulfonate headgroups remain exposed to the aqueous phase.
Simulations starting with randomly placed surfactant molecules show that aggregation into a stable micellar structure can occur on the timescale of tens of nanoseconds. nih.gov Studies on the analogous surfactant sodium dodecyl sulfate (B86663) (SDS) reveal that at concentrations between 0.12–0.19 M, micelles form within 20–30 ns. nih.gov The stability of the resulting micelle is maintained by a balance of forces: the attractive van der Waals interactions between the hydrophobic tails, the repulsive electrostatic forces between the anionic headgroups, and the screening effect of counter-ions (Na⁺) in the solution. The force field used in the simulation, particularly the parameters for the sodium ions and the sulfonate group's oxygen atoms, significantly influences the simulated micelle's structure and stability. nih.gov
The characteristics of these computationally modeled micelles can be analyzed in detail, providing data that complements experimental findings.
Data derived from simulations of sodium dodecyl sulfate (SDS), a common model for anionic surfactants. nih.gov
MD simulations are also employed to investigate the adsorption of surfactant molecules onto solid surfaces, a process fundamental to applications in detergency, lubrication, and mineral flotation. These simulations model a system containing a solid substrate, a liquid phase (typically water with dissolved surfactant), and the surfactant molecules themselves.
The simulation can reveal the orientation of adsorbed this compound molecules. At low surface coverages, the molecules may lie flat on the surface. As concentration increases, they typically orient themselves with the hydrophobic tridecyl tails adsorbing onto a hydrophobic surface, leaving the hydrophilic sulfonate headgroups facing the aqueous phase. On hydrophilic surfaces, the adsorption may be mediated by the sulfonate headgroup interacting with the surface, potentially forming bilayers at higher concentrations. Thermodynamic frameworks, such as the generalized Langmuir isotherm and adsorbed solution theory (AST), can be used in conjunction with simulation data to quantify adsorption behavior. osti.gov These models help calculate key parameters like the surface excess and the spreading pressure, which describes the reduction in surface tension caused by the adsorbed surfactant layer. osti.gov
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a highly detailed, electron-level understanding of molecular structure and reactivity. These methods are used to analyze the intrinsic properties of the this compound molecule and its specific interactions with other chemical species.
Quantum calculations can precisely determine the binding energy between a surfactant molecule and other molecules, such as substrates, co-surfactants, or solvent molecules like water. This is achieved by calculating the total energy of the interacting complex and subtracting the energies of the individual, isolated molecules.
For this compound, this analysis can quantify the strength of hydrogen bonds between the sulfonate headgroup and water or hydroxylated substrates. It can also model the van der Waals interactions between the tridecyl chain and a hydrophobic surface or co-solute. For instance, studies on similar systems like alginate-water complexes show that interactions are a mix of hydrogen bonds and van der Waals forces, with stabilization energies that can be quantified using Natural Bond Orbital (NBO) analysis. mdpi.com In systems involving sodium salts, the interaction between the sodium ion and oxygen atoms in water or on a substrate can be significant, sometimes exceeding the strength of typical hydrogen bonds. mdpi.com
Table 2: Illustrative Interaction Energies from Quantum Chemical Calculations
| Interacting Pair | Type of Interaction | Typical Stabilization Energy (kcal/mol) |
|---|---|---|
| Sulfonate (R-SO₃⁻) --- Water (H₂O) | Hydrogen Bond | 5 - 15 |
| Tridecyl Chain --- Tridecyl Chain | Van der Waals | 1 - 5 (per CH₂ group) |
| Sodium Ion (Na⁺) --- Water (H₂O) | Ion-Dipole | 15 - 25 |
| Sulfonate (R-SO₃⁻) --- Sodium Ion (Na⁺) | Ionic Bond | > 50 |
Values are representative and derived from DFT calculations on analogous functional groups and ions. mdpi.com
The flexibility of the long tridecyl chain is critical to the surfactant's function. Quantum chemical calculations can map the potential energy surface associated with the rotation around the carbon-carbon single bonds (dihedral angles) in the alkyl chain. This analysis reveals the most stable (lowest energy) conformations, which are typically all-trans (zigzag) arrangements, as well as the energy barriers to rotation.
Monte Carlo Simulations of Self-Assembly Processes
Monte Carlo (MC) simulations offer a different computational approach to study the collective behavior of surfactant systems. Instead of solving equations of motion, MC methods use a statistical approach, attempting random changes in the positions and orientations of molecules and accepting or rejecting these changes based on how they affect the system's total energy.
This technique is particularly powerful for exploring the phase behavior of surfactants over large length and time scales that may be inaccessible to all-atom MD simulations. uib-csic.es MC simulations can predict the self-assembly of this compound into various ordered structures beyond simple spherical micelles. Depending on factors like surfactant concentration, the presence of co-solutes (like oil), and the intrinsic geometry of the molecule (relative size of head and tail), MC simulations can model the formation of:
Cylindrical micelles
Lamellar phases (bilayers)
Bicontinuous structures uib-csic.es
These simulations serve as a vital tool to test and refine theoretical models of surfactant self-assembly, providing a direct link between molecular properties and the resulting macroscopic phase diagram. uib-csic.escmst.eu By systematically varying parameters in the simulation, researchers can predict how changes in the molecular architecture of a surfactant like this compound would influence its self-assembly behavior. nih.govresearchgate.net
Prediction of Micellar Shapes and Phase Transitions
The aggregation of individual surfactant molecules (unimers) into micelles and the subsequent transitions between different micellar shapes are fundamental to the function of this compound. Computational methods, particularly molecular dynamics (MD) simulations and theoretical calculations based on density functional theory (DFT), are powerful tools for predicting these phenomena.
Commercial linear alkylbenzene sulfonates (LAS) are typically mixtures of homologues with alkyl chains ranging from 10 to 13 carbon atoms (C10–C13). nih.gov The specific length of the alkyl chain is a critical determinant of the surfactant's properties. nih.gov Studies on linear alkylbenzene sulfonates show that those with longer alkyl chains, such as the C13 variant, have a greater tendency for adsorption and are less soluble in the presence of ions like calcium and magnesium. nih.gov
The shape and size of micelles are governed by factors such as surfactant concentration, temperature, and the presence of electrolytes. whiterose.ac.uknih.gov At low concentrations, surfactants like sodium alkylbenzenesulfonate (NaLAS) typically form spherical micelles. nih.govrsc.org As the concentration increases or upon the addition of salt, these spherical structures can elongate to form cylindrical or worm-like micelles. whiterose.ac.uknih.govrsc.org Further changes can lead to the formation of more complex structures like multilamellar vesicles (MLVs). whiterose.ac.uknih.govrsc.org Molecular dynamics simulations have been instrumental in visualizing these transitions and understanding the molecular packing that drives them. nih.govresearchgate.net While specific simulations for this compound are not abundant, the principles derived from studies on closely related NaLAS systems are applicable. For example, small-angle neutron scattering (SANS) data, often complemented by MD simulations, can determine the dimensions and shape of the resulting aggregates under various conditions. whiterose.ac.uknih.gov
The transition between these phases can be predicted by examining the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle surface, and the maximum effective length of the tail. While direct computational prediction of these parameters for this compound is complex, models for similar surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) show how these values can be calculated from the critical micelle concentration (CMC) and the fraction of counterion dissociation, which are themselves influenced by factors like added salts. ias.ac.in
Table 1: Predicted Physicochemical Parameters of C13 LAS Isomers
| Isomer | Energy Gap (ΔE) (eV) | Chemical Potential (μ) (eV) | Electrophilic Index (ω) (eV) | Dipole Moment (μD) (Debye) |
| 2C13 | 4.98 | -4.01 | 3.23 | 14.37 |
| 3C13 | 5.01 | -3.99 | 3.18 | 14.20 |
| meta-2C13 | 5.10 | -3.95 | 3.06 | 14.18 |
| meta-3C13 | 5.12 | -3.94 | 3.03 | 14.01 |
This table presents data from a predictive study using DFT (B3LYP/6-311G(d,p)) on different isomers of C13 linear alkylbenzene sulfonate. "2C13" and "3C13" refer to the attachment point of the benzene (B151609) ring on the tridecyl chain, while "meta" indicates a different position of the sulfonate substituent on the benzene ring. These parameters provide insights into the relative stability and reactivity of the isomers. Data sourced from a predictive study on LAS isomers. sciepub.com
Modeling of Surfactant Distribution in Complex Systems
Understanding how this compound distributes itself in complex, multi-component systems, such as emulsions or between different environmental compartments, is crucial for its application and environmental fate assessment. Computational modeling provides a means to simulate and predict this distribution at a molecular level.
Molecular dynamics simulations are a key tool for investigating the behavior of surfactants at interfaces, such as the oil-water interface in an emulsion or the air-water interface. nih.gov These simulations can reveal how individual surfactant molecules orient themselves, with the hydrophilic sulfonate headgroup in the aqueous phase and the hydrophobic tridecyl tail in the non-polar phase. nih.gov For linear alkylbenzene sulfonates, MD simulations have shown that the conformation of the alkyl chain and the orientation of the benzene ring are crucial for the stability and properties of the surfactant layer at the interface. nih.gov
In complex systems like soil, the distribution of LAS is influenced by adsorption and desorption processes, which depend on the organic matter and clay content of the soil. nih.gov Reactive transport models, such as those implemented in software like PHREEQC, can be used to simulate the movement of LAS homologues through soil columns. nih.gov These models incorporate parameters like distribution coefficients (Kd) and mass transfer coefficients to predict the retention and elution of the surfactant. nih.gov Studies have shown that longer-chain homologues like C13-LAS tend to have longer elution times, indicating stronger adsorption to the solid matrix. nih.gov
The presence of other molecules or ions in the system can significantly affect the distribution of the surfactant. For example, in hard water, the presence of divalent cations like Ca²⁺ can lead to the precipitation of the surfactant, reducing its effective concentration in the solution. mdpi.com Modeling these interactions is essential for predicting the performance of this compound in various applications.
Furthermore, MD simulations have been used to study the solubilization of small molecules within surfactant micelles. nih.govnih.gov These simulations can predict the preferred location of a solute molecule within the micelle—whether in the hydrophobic core, the palisade layer, or near the headgroups—which is critical for applications in drug delivery and detergency. While specific models for this compound are limited, studies on similar surfactants like SDBS show that the nature of the solute (e.g., hydrophobic like dodecane (B42187) vs. more hydrophilic like benzene) dramatically alters the micellar structure and the distribution of the solute within it. nih.gov
Emerging Research Frontiers and Future Directions in Sodium 4 Tridecylbenzenesulfonate Studies
Integration in Sustainable Chemistry and Circular Economy Research
The drive towards a more sustainable chemical industry has spurred research into the lifecycle of surfactants like Sodium 4-tridecylbenzenesulfonate, from the sourcing of raw materials to their recovery and reuse.
A significant frontier in sustainable chemistry is the replacement of petrochemical feedstocks with renewable, bio-based alternatives. For this compound, this involves developing sustainable methods for producing the C13 alkyl chain. Current research is exploring several promising pathways:
Microbial Synthesis of Fatty Alcohols: Engineered microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, are being investigated for their potential to produce fatty alcohols of specific chain lengths from renewable feedstocks like glucose. nih.gov While much of this research has focused on more common even-numbered chain lengths, the metabolic pathways can potentially be engineered to produce tridecanol (C13 alcohol), a direct precursor for the alkylbenzene.
Olefin Metathesis of Plant Oils: Olefin metathesis is a powerful chemical reaction that can be used to cleave and rearrange the carbon-carbon double bonds in the fatty acids found in plant oils. d-nb.infonih.govresearchgate.netias.ac.in This technology can be employed to produce a mixture of olefins with varying chain lengths. Through careful selection of the plant oil feedstock and reaction conditions, it is theoretically possible to optimize the production of C13 olefins, which can then be used to alkylate benzene (B151609).
Biotechnological Production of Precursors: Research into the biotechnological production of compounds like mannitol from fructose by lactic acid bacteria highlights the potential of fermentation processes to create valuable chemical precursors. nih.gov While not a direct route to the tridecyl chain, it demonstrates the expanding toolkit of industrial biotechnology for producing specific organic molecules from renewable resources.
These bio-based routes offer the potential to significantly reduce the carbon footprint associated with the production of this compound.
The concept of a circular economy is gaining traction in the detergent industry, with a focus on moving away from a linear "take-make-dispose" model. sustainability-directory.comfinmodelslab.cometedge-insights.com Research in this area for surfactants like this compound is centered on developing effective recovery methods from wastewater for subsequent reuse. Key emerging strategies include:
Adsorption-Desorption Processes: The use of low-cost adsorbents, such as biochar derived from agricultural waste, is being explored for the removal and recovery of anionic surfactants from aqueous solutions. core.ac.uk The process involves the adsorption of the surfactant onto the biochar, followed by a desorption step to recover a concentrated surfactant solution that could be reused.
Advanced Treatment Systems: Studies on wastewater treatment have shown high removal efficiency for linear alkylbenzene sulfonates (LAS) in systems like the intermittent cycle extended aeration system (ICEAS). While the primary goal of these systems is degradation, modifications could potentially be made to concentrate and recover the surfactant before complete breakdown.
Solvent Extraction: A patented process for recycling alkylbenzene sulfonate filter residues using a C7 alkane solvent demonstrates the feasibility of solvent extraction for recovering these types of surfactants from industrial waste streams. google.com
The implementation of such circular models can lead to reduced environmental pollution and a more sustainable use of resources in the detergent and chemical industries. finmodelslab.comqaziengineering.com
Advanced Remediation Technologies (Mechanistic Focus)
This compound's surface-active properties make it a valuable component in environmental remediation technologies, particularly for the cleanup of sites contaminated with hydrophobic organic compounds.
One of the primary mechanisms by which surfactants aid in remediation is through the solubilization of water-insoluble contaminants within their micelles. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic exterior. The hydrophobic core can encapsulate non-polar contaminants, increasing their apparent solubility in water.
For linear alkylbenzene sulfonates, the CMC is dependent on the length of the alkyl chain. For a C13 LAS, the CMC is approximately 0.44 mM. researchgate.net This low CMC indicates that micelle formation and subsequent solubilization can occur at relatively low surfactant concentrations.
The solubilization efficiency of this compound is particularly relevant for persistent organic pollutants such as:
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds are common contaminants at former manufactured gas plant sites and in areas impacted by petroleum spills. Anionic surfactants have been shown to enhance the solubility of PAHs like naphthalene and phenanthrene. nih.govnih.govresearchgate.netmdpi.com The hydrophobic tridecyl chain of this compound can effectively partition these contaminants into the micellar core.
Polychlorinated Biphenyls (PCBs): PCBs are a class of persistent organic pollutants that are highly hydrophobic and tend to sorb strongly to soil and sediment. The enhanced solubilization provided by surfactants can facilitate their removal from contaminated matrices.
| Alkyl Chain Length | CMC (mM) |
|---|---|
| C10 | 6.9 |
| C11 | 2.2 |
| C12 | 1.2 |
| C13 | 0.44 |
In-situ chemical oxidation (ISCO) is a remediation technique that involves injecting strong oxidizing agents into the subsurface to destroy contaminants. The effectiveness of ISCO can be limited by the low aqueous solubility of many hydrophobic contaminants. Surfactant-enhanced ISCO (S-ISCO) addresses this limitation by co-injecting a surfactant to increase the availability of the contaminant for reaction with the oxidant.
In S-ISCO, this compound can play a crucial role by:
Desorbing Contaminants: The surfactant can help to desorb contaminants from soil particles, making them more accessible to the oxidants in the aqueous phase.
Emulsifying Non-Aqueous Phase Liquids (NAPLs): For sites with significant contamination in the form of NAPLs, the surfactant can emulsify the NAPL into small droplets, increasing the surface area for the oxidation reaction to occur.
Facilitating Oxidant Transport: The presence of the surfactant can also influence the transport of the oxidant in the subsurface, potentially leading to a more effective distribution of the remedial amendments.
Synergistic Interactions with Hybrid Surfactant Systems
The combination of different types of surfactants in a formulation can often lead to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. Research into hybrid systems containing this compound is an active area of investigation.
One area of particular interest is the interaction between anionic surfactants like this compound and non-ionic surfactants such as alcohol ethoxylates. Studies on mixtures of LAS and alcohol ethoxylates have shown strong molecular interactions that can lead to: researchgate.net
Lower Critical Micelle Concentration: The CMC of the mixture is often significantly lower than that of the individual surfactants, meaning that the desired surface activity can be achieved at a lower total surfactant concentration. nih.gov
Improved Performance in Hard Water: The non-ionic surfactant can help to mitigate the negative effects of calcium and magnesium ions on the performance of the anionic surfactant. researchgate.net
Enhanced Detergency: The mixed micellar system can provide improved soil removal and solubilization capabilities. researchgate.net
Mixed Micelle Formation with Non-ionic and Zwitterionic Surfactants
The study of mixed surfactant systems represents a significant frontier in colloid science, offering the potential to create formulations with properties superior to those of single-surfactant systems. When an anionic surfactant like this compound is combined with other types of surfactants, such as non-ionic or zwitterionic ones, the resulting mixed micelles exhibit behaviors that are often non-ideal and synergistic.
Interactions between different surfactant molecules within a micelle are governed by a variety of forces, including electrostatic interactions between headgroups, steric hindrance, and van der Waals forces between hydrophobic tails. In mixtures of anionic and non-ionic surfactants, the inclusion of the non-ionic component can reduce the electrostatic repulsion between the anionic headgroups of this compound. This reduction in repulsion generally leads to a lower critical micelle concentration (CMC) than would be predicted by ideal mixing rules, a phenomenon indicative of synergy. mdpi.com The properties of the resulting mixed micelles, such as size, shape, and aggregation number, can be tuned by altering the mixing ratio. nih.gov For instance, studies on similar anionic surfactants like sodium dodecyl benzene sulfonate (SDBS) mixed with non-ionic surfactants have shown that the micelle aggregation number can increase with a higher proportion of the non-ionic component, and in some cases, lead to transitions from spherical micelles to other structures like vesicles or lamellar phases. nih.gov
The interaction between the two types of surfactants in the mixed micelle can be quantified by the regular solution theory, which uses an interaction parameter (β) to describe the degree of non-ideality. mdpi.com A negative β value signifies an attractive interaction or synergy between the surfactants, leading to more stable mixed micelles and a lower CMC. mdpi.com For anionic-non-ionic mixtures, β values are typically negative, indicating favorable mixing.
When this compound is mixed with zwitterionic (amphoteric) surfactants, the interactions become more complex due to the pH-dependent charge of the zwitterionic headgroup. At a pH below its isoelectric point, the zwitterionic surfactant carries a net positive charge, leading to strong electrostatic attraction with the anionic sulfonate group. This results in a significant synergistic effect, characterized by a highly negative β parameter and a much lower mixed-CMC. Conversely, at a pH above the isoelectric point, the zwitterionic headgroup is negative, leading to electrostatic repulsion and antagonistic or less favorable interactions. The heat of mixed micelle formation is strongly dependent on these electrostatic interactions and the specific molecular structures of the surfactants involved. rsc.org Research on similar systems, such as zwitterionic sulfobetaines mixed with anionic surfactants like SDBS, has demonstrated strong attractive interactions and a high degree of synergism in micelle formation due to the weakening of electrostatic headgroup repulsion. researchgate.net
| Anionic Surfactant | Co-surfactant Type | Expected Interaction | Typical β Value Range | Primary Driving Force for Interaction |
|---|---|---|---|---|
| This compound | Non-ionic (e.g., Alcohol Ethoxylate) | Synergistic | -1 to -5 | Reduction of electrostatic repulsion |
| This compound | Zwitterionic (e.g., Alkyl Betaine, pH < pI) | Strongly Synergistic | < -5 | Electrostatic attraction and reduction of repulsion |
| This compound | Zwitterionic (e.g., Alkyl Betaine, pH > pI) | Antagonistic / Weakly Synergistic | > 0 to slightly < 0 | Electrostatic repulsion |
Tailoring Interfacial Properties through Blending
Blending this compound with other surfactants is a powerful strategy for precisely controlling interfacial properties, such as surface tension at the air-water interface and interfacial tension (IFT) at oil-water interfaces. The composition of the surfactant mixture at the interface often differs from that in the bulk solution, a phenomenon known as surface partitioning. nih.gov Typically, the component that is more effective at reducing surface tension on its own will be enriched at the interface. nih.gov
In mixtures with non-ionic surfactants, which are often more surface-active than their ionic counterparts, the non-ionic molecules tend to dominate the air-water interface, even at low bulk concentrations. This can lead to a significant reduction in surface tension that is not linearly dependent on the mixing ratio. The specific molecular architecture of both surfactants, including the tail length and headgroup size, dictates the efficiency of packing at the interface and, consequently, the final surface tension value.
The ability to lower IFT is crucial for applications like enhanced oil recovery and emulsification. The blending of surfactants can create synergistic effects that produce ultra-low IFT, which is often unachievable with individual components. By mixing this compound with a carefully selected co-surfactant, it is possible to optimize the packing and interactions at the oil-water interface. For example, a study on a related compound, sodium tridecyl-6-benzene sulfonate, showed that its interaction with sodium dodecyl sulfate (B86663) could induce transitions between vesicles and mixed micelles, demonstrating how blending can dramatically alter the self-assembly behavior which is intrinsically linked to interfacial properties. rsc.org The goal is to create a densely packed, stable interfacial film that effectively bridges the oil and water phases. The choice of co-surfactant, its concentration, and the properties of the oil and aqueous phases (like salinity) all play a role in achieving the desired IFT.
| System Composition (Mole Fraction of this compound) | Co-surfactant | Hypothetical IFT (mN/m) | Observation |
|---|---|---|---|
| 1.0 | None | ~10-1 | Baseline IFT for the single surfactant. |
| 0.5 | Non-ionic Surfactant | ~10-3 | Synergistic reduction in IFT due to efficient packing. |
| 0.5 | Short-chain Anionic Co-surfactant | ~10-2 | Moderate IFT reduction. |
| 0.5 | Cationic Surfactant | Precipitation | Formation of insoluble catanionic complexes. |
Microfluidic Platforms for High-Throughput Research and Characterization
The traditional characterization of surfactants like this compound is often a time-consuming and reagent-intensive process. Microfluidic platforms are emerging as a transformative technology for high-throughput screening (HTS) and characterization in surfactant science. mdpi.com These "lab-on-a-chip" systems offer significant advantages over conventional macroscale methods, including drastically reduced sample and reagent consumption (from microliters down to picoliters), faster analysis times, and the potential for massive parallelization and automation. mdpi.comtue.nl
Microfluidic devices can be designed for various modes of operation to study surfactant properties. Droplet-based microfluidics, where picoliter- to nanoliter-sized aqueous droplets are generated and manipulated in an immiscible oil phase, is particularly well-suited for surfactant research. energy.govnih.gov Each droplet can function as an independent microreactor, allowing for thousands of experiments to be conducted simultaneously. tue.nl This modality is ideal for rapidly screening the phase behavior of this compound in different formulations, determining its CMC by measuring changes in droplet properties, and evaluating its efficiency in emulsification and foam stability. The oil phase prevents cross-contamination between droplets, ensuring the integrity of each individual experiment. tue.nl
Perfusion-based or continuous-flow microfluidics can be used to create precise concentration gradients, enabling the rapid study of how properties like interfacial tension or micelle size change as a function of surfactant or co-surfactant concentration. nih.gov This is highly valuable for mapping out phase diagrams and identifying optimal formulations for specific applications. nih.gov Furthermore, microfluidic platforms can be integrated with various analytical techniques, such as microscopy, scattering, and spectroscopy, to provide real-time, high-resolution data on surfactant self-assembly and interfacial dynamics. The integration of these components onto a single chip allows for complex, multi-step experimental workflows to be automated, increasing reproducibility and throughput. researchgate.net
| Parameter | Traditional Methods (e.g., Tensiometer, Beakers) | Microfluidic Platforms |
|---|---|---|
| Sample Volume | Milliliters to Liters | Nanoliters to Picoliters mdpi.comtue.nl |
| Throughput | Low (one experiment at a time) | High (10s to 1000s of experiments per day) mdpi.com |
| Analysis Time | Hours to Days | Seconds to Minutes |
| Reagent Cost | High | Significantly Reduced energy.gov |
| Automation Potential | Limited, often requires robotic systems tue.nl | High, integrated on-chip researchgate.net |
| Control of Microenvironment | Limited | Precise spatiotemporal control nih.gov |
Conclusion
Synthesis of Key Academic Contributions
Academic research has firmly established Sodium 4-tridecylbenzenesulfonate as a significant anionic surfactant within the broader class of linear alkylbenzene sulfonates (LAS). The fundamental synthesis route is well-documented, involving the alkylation of benzene (B151609) with a tridecyl-containing precursor, followed by sulfonation and subsequent neutralization with a sodium base. nih.gov One of the primary manufacturing methods involves the reaction of monochloroparaffins (predominantly C13 chains) with benzene using an aluminum chloride catalyst, which is then sulfonated and neutralized. nih.gov
The core of its academic interest lies in its function as a surface-active agent. nih.govontosight.ai Its amphiphilic nature, consisting of a long hydrophobic tridecyl chain and a hydrophilic benzenesulfonate (B1194179) head, allows it to effectively reduce the surface tension of water. ontosight.ai This property is the basis for its widespread use in household detergents and industrial cleaners. nih.govontosight.ai Scholarly work has also touched upon its application in more specialized industrial processes, including petroleum production and polymer processing. nih.gov Furthermore, environmental studies have investigated its behavior in aquatic systems, noting its potential for bioconcentration in organisms like fathead minnows. nih.gov
Identified Gaps and Remaining Research Opportunities
Despite the foundational knowledge, specific and detailed academic inquiry into pure this compound is limited, with much of the available data being generalized from studies on mixed linear alkylbenzene sulfonates. A significant research gap exists in the detailed characterization of this specific isomer. While the properties of branched-alkylbenzene sulfonates have been investigated researchgate.net, a dedicated study on the precise physicochemical properties of linear this compound—such as its critical micelle concentration (cmc), surface tension at the cmc (γcmc), and Krafft point—is not extensively covered in the available literature.
The synthesis methods described are generally for the broader class of LAS. nih.govalfa-chemistry.com There is an opportunity for research focused on optimizing synthesis protocols specifically for the C13 isomer to improve yield, purity, and cost-effectiveness. Furthermore, exploring greener synthesis pathways, potentially utilizing bio-based starting materials or more environmentally benign catalysts, remains a crucial area for investigation.
While its use in polymer processing is mentioned nih.gov, the specific mechanisms and potential applications are underexplored. Research could delve into its role as an emulsifier in emulsion polymerization or its potential use as a template for creating nanostructured materials, an area that has seen progress with related compounds like sodium 4-styrenesulfonate. mdpi.com Finally, a comprehensive public repository of spectroscopic data (e.g., high-resolution NMR, Raman spectroscopy, and detailed mass spectrometry) for the purified compound is lacking, which would be invaluable for quality control and further academic studies. google.comrsc.org
Outlook for Future Scholarly Impact and Innovation
The future scholarly trajectory for this compound is likely to be driven by the overarching themes of sustainability, precision, and advanced applications. There is significant potential for innovation in developing more sustainable manufacturing processes that reduce environmental impact. This includes not only greener synthesis but also a more profound understanding of its lifecycle and degradation pathways in various environments.
A shift from studying broad LAS mixtures to a more precise, isomer-specific approach is anticipated. A detailed understanding of how the C13 chain length specifically influences its surfactant properties compared to C12 or C14 analogues could lead to the development of highly tailored formulations for specialized applications. These could include advanced cleaning agents, enhanced oil recovery fluids, or pesticide formulations where specific interfacial properties are paramount. ontosight.ai
Furthermore, the self-assembling properties of this compound could be harnessed in materials science and nanotechnology. Future research may explore its use in creating novel micelles, vesicles, or liquid crystal phases to serve as templates for synthesizing nanoparticles or structured porous materials. ijnc.ir As analytical techniques become more sophisticated, a deeper understanding of its molecular interactions at interfaces will unlock new avenues for innovation, potentially extending its use into fields like drug delivery or advanced coatings.
Q & A
Q. How can researchers evaluate the compound’s interaction mechanisms with co-surfactants in mixed micelle systems?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with small-angle neutron scattering (SANS) to resolve micelle morphology changes. Molecular dynamics simulations (e.g., GROMACS) can predict alkyl chain packing efficiency and headgroup interactions. Validate experimentally via fluorescence quenching assays with pyrene probes .
Q. What methodologies address discrepancies in cytotoxicity data for this compound across cell lines?
- Methodological Answer : Conduct a comparative study using standardized MTT/PrestoBlue assays across multiple cell lines (e.g., HEK293, HepG2). Control for confounding factors like serum concentration and exposure duration. Apply benchmark dose (BMD) modeling to derive EC₅₀ values. Use RNA sequencing to identify cell-specific stress response pathways (e.g., oxidative stress markers) .
Q. How can the compound’s adsorption kinetics on mineral oxides be modeled under varying groundwater conditions?
- Methodological Answer : Perform batch adsorption experiments with hematite/kaolinite substrates, varying pH (3–10) and ionic strength. Fit data to Langmuir/Freundlich isotherms and pseudo-second-order kinetics. Use X-ray photoelectron spectroscopy (XPS) to confirm sulfonate group binding. Compare with density functional theory (DFT) calculations for electrostatic interaction energies .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting results in this compound’s emulsification efficiency?
- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting by sample size and methodological rigor (e.g., Cochrane risk-of-bias tool). Use multivariate regression to identify predictors (e.g., hydrocarbon chain length of oils). Conduct sensitivity analysis to exclude outliers and validate robustness .
Q. How should researchers design experiments to isolate the compound’s role in catalytic reactions versus solvent effects?
- Methodological Answer : Employ a solvent-swapping approach (e.g., water vs. DMSO) while keeping surfactant concentration constant. Use kinetic profiling (e.g., Arrhenius plots) and in situ Fourier-transform infrared (FTIR) spectroscopy to track reaction intermediates. Control for micellar catalysis by comparing with non-ionic surfactant systems .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Scopus, excluding non-academic sources (e.g., ). Use tools like Covidence for systematic evidence synthesis .
- Data Reporting : Include raw datasets in appendices with processed data (e.g., normalized CMC values) in the main text. Use SI units and IUPAC nomenclature consistently .
- Contradiction Analysis : Apply TRIZ principles to map technical contradictions (e.g., efficacy vs. toxicity) and identify innovative parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
